2-Chloro-4-fluorophenyl cyclohexyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJAULSUTIFVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642604 | |
| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-33-0 | |
| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-4-fluorophenyl Cyclohexyl Ketone
CAS Registry Number: 898769-33-0 Formula: C₁₃H₁₄ClFO Molecular Weight: 240.70 g/mol [1]
Executive Summary
This technical guide analyzes 2-Chloro-4-fluorophenyl cyclohexyl ketone , a specialized halogenated aromatic building block used in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs) and agrochemicals. Its structural significance lies in the "privileged scaffold" combination of a lipophilic cyclohexyl ring and a metabolically robust, di-halogenated phenyl group.
For researchers in medicinal chemistry, this molecule represents a critical intermediate for modulating lipophilicity (LogP) and metabolic stability (via fluorine substitution) in drug candidates targeting G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptors.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The dual-halogen substitution pattern (2-Cl, 4-F) confers unique electronic properties. The fluorine atom at the para position blocks metabolic hydroxylation (a common clearance pathway), while the ortho chlorine atom introduces steric bulk that forces the carbonyl group out of planarity with the phenyl ring, potentially enhancing selectivity for specific receptor binding pockets.
Table 1: Physicochemical Specifications
| Property | Value | Relevance in Synthesis |
| Appearance | White to pale yellow solid | Purity indicator; yellowing suggests oxidation. |
| Melting Point | 56–60 °C (Typical) | Low MP requires careful temperature control during recrystallization. |
| Boiling Point | ~340 °C (Predicted) | High BP makes distillation difficult; column chromatography preferred. |
| LogP | 4.6 ± 0.3 | High lipophilicity; requires non-polar solvents (Hexane/EtOAc) for extraction. |
| H-Bond Acceptors | 1 (Carbonyl) | Key interaction point for receptor binding. |
| Rotatable Bonds | 2 | Rigid cyclohexyl vs. rotating phenyl-carbonyl bond. |
Synthetic Methodologies
To ensure high regioselectivity and yield, two primary synthetic routes are established. The choice depends on the scale and available starting materials.
Method A: Grignard Addition (High Regiospecificity)
Best for: Laboratory scale (<100g), high purity requirements. Rationale: This method avoids isomer formation common in electrophilic aromatic substitution.
Protocol:
-
Reagent Preparation: Activate Magnesium turnings (1.2 eq) with iodine in dry THF. Add bromocyclohexane dropwise to generate cyclohexylmagnesium bromide.
-
Addition: Cool the Grignard solution to 0°C. Add 2-chloro-4-fluorobenzonitrile (1.0 eq) dissolved in THF dropwise.
-
Mechanistic Note: The nitrile forms a stable imine magnesium salt, preventing over-addition (double alkylation) which is a risk when using acid chlorides.
-
-
Hydrolysis: Quench with aqueous HCl (2M). The acidic hydrolysis converts the intermediate imine salt into the ketone.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.[2]
Method B: Friedel-Crafts Acylation (Industrial Scale)
Best for: Large scale (>1kg), cost-efficiency. Rationale: Uses cheaper starting materials but requires careful isomer control.
Protocol:
-
Acylating Agent: Convert cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using Thionyl Chloride (SOCl₂).
-
Substrate: 1-Chloro-3-fluorobenzene .
-
Catalyst: Aluminum Chloride (AlCl₃, 1.1 eq).
-
Reaction:
-
Add AlCl₃ to the acid chloride in Dichloromethane (DCM) at 0°C to form the acylium ion.
-
Add 1-chloro-3-fluorobenzene.
-
Regioselectivity Logic: Fluorine is a strong para-director. Chlorine is ortho/para-directing but deactivating. The position para to Fluorine (and ortho to Chlorine) is electronically favored and reinforces the 1,2,4-substitution pattern.
-
-
Quench: Pour onto ice/HCl mixture.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of both synthetic pathways, highlighting the critical intermediates.
Caption: Comparison of Grignard (nucleophilic addition) and Friedel-Crafts (electrophilic substitution) pathways for CAS 898769-33-0.
Applications in Drug Discovery
This molecule serves as a versatile scaffold in two primary areas:
A. Bioisostere for Butyrophenones
The structure mimics the pharmacophore of butyrophenone antipsychotics (e.g., Haloperidol).
-
Modification: The cyclohexyl ring replaces the alkyl chain, increasing rigidity.
-
Effect: This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to dopamine D2 receptors.
B. Precursor to NMDA Receptor Antagonists
Similar to Ketamine (which contains a 2-chlorophenyl ring and a cyclohexanone), this ketone can be derivatized into aryl-cyclohexylamines.
-
Workflow:
-
Reductive Amination: Reaction with methylamine + NaBH₄ yields secondary amines.
-
Alpha-Bromination: Reaction with Br₂ followed by amine substitution yields alpha-amino ketones.
-
Table 2: Functional Derivatization Potential
| Reaction Type | Reagent | Resulting Scaffold | Potential Therapeutic Class |
| Reduction | NaBH₄ / LiAlH₄ | Diaryl/Alkyl Carbinol | Antihistamines / Anticholinergics |
| Reductive Amination | R-NH₂ + NaBH(OAc)₃ | Aryl-cyclohexyl amine | NMDA Antagonists (Dissociative anesthetics) |
| Wittig Reaction | Ph₃P=CH₂ | Styrene derivative | Polymer precursors / Material science |
Safety & Handling (Self-Validating Protocol)
When handling 2-Chloro-4-fluorophenyl cyclohexyl ketone, researchers must assume the hazards associated with halogenated aromatic ketones.
-
Lachrymator Potential: While less volatile than alpha-bromo ketones, the dust can be irritating to mucous membranes. Protocol: Always weigh inside a fume hood.
-
Skin Permeation: The high LogP (4.6) indicates rapid skin absorption. Protocol: Double-glove with Nitrile (minimum 0.11mm thickness).
-
Storage: Store under inert atmosphere (Argon) if possible. Although chemically stable, the ortho-chloro group can undergo slow nucleophilic displacement if exposed to strong bases over time.
References
-
MDPI Molbank. (2024). Synthesis of Halogenated Aryl Imines via Grignard Pathways. (Mechanistic support for Imine-Mg intermediates). Retrieved from [Link]
Sources
Aryl Cyclohexyl Ketones: Foundational Scaffolds for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The aryl cyclohexyl ketone motif is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS). Its unique three-dimensional structure, arising from the combination of a planar aromatic ring and a flexible cyclohexyl group, provides an ideal framework for nuanced interactions with complex biological targets. This guide offers a deep dive into the synthesis, structure-activity relationships (SAR), and critical applications of these versatile building blocks.
Core Synthetic Strategies: Building the Framework
The construction of the aryl cyclohexyl ketone core is primarily achieved through two robust and well-established synthetic methodologies: the Friedel-Crafts acylation and the Grignard reaction. The choice between these methods is often dictated by the availability of starting materials and the desired substitution patterns on both the aryl and cyclohexyl rings.
Friedel-Crafts Acylation: The Electrophilic Aromatic Substitution Approach
The Friedel-Crafts acylation is a powerful method for directly attaching the cyclohexyl ketone moiety to an aromatic ring.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from a cyclohexanecarbonyl chloride or anhydride and a Lewis acid catalyst, attacks the electron-rich aromatic ring.
Mechanism & Rationale:
The most commonly employed Lewis acid catalyst is aluminum chloride (AlCl₃).[2] Its role is to coordinate with the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of the highly electrophilic acylium ion. A stoichiometric amount of the catalyst is typically required because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid.[3]
The choice of solvent is critical; non-polar solvents like dichloromethane or carbon disulfide are often preferred to prevent competition with the aromatic substrate for the catalyst. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.
Workflow for Friedel-Crafts Acylation:
Caption: Generalized workflow for the synthesis of aryl cyclohexyl ketones via Friedel-Crafts acylation.
Grignard Reaction: The Nucleophilic Addition Approach
An alternative and highly versatile route involves the reaction of an aryl Grignard reagent with a cyclohexyl-based electrophile.[4] This nucleophilic addition reaction offers flexibility in constructing the carbon-carbon bond between the aryl and cyclohexyl moieties.[5]
Mechanism & Rationale:
In this approach, an arylmagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic cyclohexyl derivative.[6] To prevent the common side reaction where the ketone product is further attacked by another equivalent of the Grignard reagent to form a tertiary alcohol, specialized electrophiles are employed.[4][7] Weinreb amides (N-methoxy-N-methylamides) are particularly effective, as they form a stable, chelated intermediate that resists further addition until a hydrolytic workup.[4]
This method is advantageous when dealing with sensitive functional groups on the aromatic ring that might not be compatible with the harsh conditions of the Friedel-Crafts reaction. Strict anhydrous conditions are paramount for the success of any Grignard reaction, as the organomagnesium reagent is highly reactive with water.[5]
Structure-Activity Relationship (SAR) Insights
The aryl cyclohexyl ketone scaffold is a key component of many CNS-active compounds, most notably the arylcyclohexylamine class of dissociative anesthetics, which includes phencyclidine (PCP) and ketamine.[8][9] SAR studies on these and related compounds have provided invaluable insights for drug design.[10]
| Modification Site | Structural Change | Impact on Biological Activity (NMDA Receptor Antagonism) | Reference |
| Aryl Ring | Replacement of phenyl with thienyl | Increased PCP-like activity | [11] |
| Addition of a halogen (e.g., chlorine in ketamine) | Modulates potency and metabolic stability | [9] | |
| Cyclohexyl Ring | Hydroxylation | Decreased potency and efficacy | [11] |
| Methylation | Reduced potency, but not efficacy | [11] | |
| Ring integrity | Maintained for NMDA receptor antagonism | [9] | |
| Amine Group (in Arylcyclohexylamines) | Replacement of piperidine with pyrrolidine or morpholine | Decreased potency | [11] |
| N-alkyl substitutions (methyl, ethyl) | Decreased potency, but not efficacy | [11] |
These SAR findings highlight the sensitivity of biological activity to subtle structural modifications. For instance, the size and nature of the aromatic ring, as well as substitutions on the cyclohexyl and amine moieties, all play a crucial role in modulating the potency and efficacy of these compounds.[11]
Applications in Medicinal Chemistry: Beyond Anesthetics
While the historical significance of aryl cyclohexyl ketones is rooted in the development of anesthetics like ketamine, the scaffold's utility extends to a broader range of therapeutic areas.[8] The structural motif is being explored for its potential in treating depression, neurodegenerative diseases, and other CNS disorders.[12] The ability to fine-tune the physicochemical properties of the molecule by modifying the aryl and cyclohexyl rings allows medicinal chemists to optimize for blood-brain barrier penetration and target engagement.[12]
Furthermore, the ketone functionality itself serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, allowing for the generation of diverse libraries of compounds for high-throughput screening. For example, reduction of the ketone can yield secondary alcohols, while reductive amination can lead to the corresponding amines, opening up a vast chemical space for drug discovery.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)(cyclohexyl)methanone via Friedel-Crafts Acylation
This protocol describes a representative synthesis of an aryl cyclohexyl ketone using the Friedel-Crafts acylation.
Materials:
-
Anisole (4-methoxybenzene)
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve anisole (1.0 equivalent) and cyclohexanecarbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction: Add the anisole/cyclohexanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Continue adding HCl until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure (4-methoxyphenyl)(cyclohexyl)methanone.
Diagram of Synthetic Transformation:
Caption: Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride.
Challenges and Future Directions
While the synthesis of aryl cyclohexyl ketones is well-established, challenges remain, particularly in achieving regioselectivity with polysubstituted aromatic rings and in developing more environmentally benign catalytic systems.[13] Future research will likely focus on the use of solid acid catalysts to replace stoichiometric Lewis acids, enhancing the green chemistry profile of these reactions.[13]
From a medicinal chemistry perspective, the exploration of novel bioisosteres for the cyclohexyl ring and the investigation of this scaffold in new therapeutic areas beyond CNS disorders represent exciting avenues for future drug discovery efforts. The inherent versatility and synthetic tractability of aryl cyclohexyl ketone building blocks ensure their continued importance in the development of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
- National Library of Medicine. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons.
- Benchchem. The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers.
- ACS Publications. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
National Library of Medicine. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. NaH Catalyzed Synthesis of Pentasubstituted Cyclohexanol from Aryl Methyl Ketone and Aromatic Aldehyde. Available from: [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]
- Wax Studios. Grignard Reaction With Ketone.
- Oreate AI Blog. Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones.
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]
-
ResearchGate. Aryl ketone catalyzed carboxylation of cyclohexane under UV light. Available from: [Link]
-
National Library of Medicine. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available from: [Link]
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
-
National Library of Medicine. Synthesis of ketones from biomass-derived feedstock. Available from: [Link]
-
Taylor & Francis Online. Arylcyclohexylamines – Knowledge and References. Available from: [Link]
-
MDPI. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Available from: [Link]
-
ResearchGate. In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Available from: [Link]
- Journal of Pharma Insights and Research. Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article.
-
National Library of Medicine. Design, synthesis, and cytotoxicity of novel 3-arylidenones derived from alicyclic ketones. Available from: [Link]
-
ACS Publications. Electrochemical Radical Addition-Initiated Ring-Opening/Functionalization of 2-Alkylidenecyclobutanols toward γ,δ-Unsaturated Ketone Synthesis. Available from: [Link]
-
Waseda University. A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Available from: [Link]
-
ResearchGate. Structure-Activity Relationships: Theory, Uses and Limitations. Available from: [Link]
-
Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Available from: [Link]
-
MDPI. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Available from: [Link]
-
Domainex. CNS Drug Discovery | Physicochemical optimisation. Available from: [Link]
Sources
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- 13. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
Solubility Profiling and Process Optimization: 2-Chloro-4-fluorophenyl Cyclohexyl Ketone
[1]
Executive Summary
2-Chloro-4-fluorophenyl cyclohexyl ketone (CAS: 98159-46-7 / 898769-33-0) is a pivotal electrophilic intermediate used primarily in the manufacture of atypical antipsychotics such as Risperidone and Paliperidone .[1] Its downstream conversion typically involves oximation followed by cyclization to form the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole scaffold.[1]
Understanding the solubility landscape of this ketone is non-negotiable for process chemists aiming to:
-
Maximize Yield: During the Friedel-Crafts acylation or Grignard coupling steps.
-
Control Purity: By selecting appropriate solvent/anti-solvent systems for crystallization (rejecting des-halo or regioisomeric impurities).[1]
-
Ensure Safety: By replacing hazardous chlorinated solvents (e.g., Dichloromethane) with greener alternatives (e.g., 2-MeTHF or Ethyl Acetate) where thermodynamics permit.[1]
This guide synthesizes physicochemical data with field-proven experimental protocols to establish a robust solubility profile.
Physicochemical Profile & Structural Analysis[1][2][3]
The solubility behavior of 2-Chloro-4-fluorophenyl cyclohexyl ketone is dictated by its lipophilic cyclohexyl ring and the electron-withdrawing halogenated phenyl ring.[1]
| Property | Value / Characteristic | Process Implication |
| Molecular Formula | C₁₃H₁₄ClFO | -- |
| Molecular Weight | 240.70 g/mol | -- |
| Physical State | Low-melting solid / Viscous Oil | Often handled as a melt or solution; crystallization requires precise T-control.[1] |
| LogP (Predicted) | ~4.3 | Highly lipophilic; negligible water solubility.[1] |
| H-Bond Donors | 0 | Aprotic; relies on dipole-dipole and Van der Waals interactions.[1] |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | Good solubility in protic solvents (Alcohols) via H-bonding.[1] |
Structural Solubility Logic
Solubility Landscape
Note: The following classifications are derived from process patent literature and standard solubility parameters for halogenated diaryl/alkyl ketones.
A. High Solubility Solvents (Process Solvents)
These solvents are ideal for reaction media and initial dissolution.[1]
-
Dichloromethane (DCM): Excellent solubility (>500 mg/mL).[1] Often used in Friedel-Crafts synthesis but discouraged in final processing due to genotoxicity concerns.[1]
-
Toluene: High solubility.[1] Preferred for azeotropic removal of water during subsequent oximation steps.[1]
-
Ethyl Acetate / THF: Good solubility.[1] Useful for extraction and intermediate handling.[1]
B. Temperature-Dependent Solvents (Crystallization Media)
These solvents exhibit a steep solubility curve (high solubility at reflux, low at
-
Isopropanol (IPA): The industry standard for crystallizing this class of intermediates.[1] Moderate solubility at 25°C; high at 80°C.[1]
-
Acetonitrile (ACN): Often used in the subsequent alkylation step; acts as a good solvent for the ketone but a poor solvent for polar inorganic byproducts.[1]
-
Methanol/Ethanol: Good solubility, but may require water as an anti-solvent to force high-yield precipitation.[1]
C. Anti-Solvents (Yield Maximization)
Experimental Protocols for Solubility Determination
Method A: Dynamic Laser Monitoring (Dynochem / Crystal16)
Best for generating full polythermal solubility curves quickly.[1]
-
Preparation: Weigh precise amounts of ketone (e.g., 50, 100, 200 mg) into 4 separate vials.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., IPA) to each vial.[1]
-
Heating Ramp: Heat at 1.0°C/min with stirring (700 rpm) until the solution becomes clear (transmissivity = 100%). Record
.[1] -
Cooling Ramp: Cool at 0.5°C/min until particles are detected (transmissivity drops). Record
(Metastable limit).[1] -
Data Processing: Plot Concentration (mg/mL) vs. Temperature (
) to generate the saturation curve.
Method B: Static Gravimetric Method (Shake-Flask)
Best for confirming equilibrium solubility at a fixed temperature (e.g., 25°C).[1]
-
Saturation: Add excess ketone to 10 mL of solvent in a jacketed vessel at 25°C.
-
Equilibration: Stir for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm pre-heated syringe filter.
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (or quantify via HPLC against a standard).
-
Calculation:
Thermodynamic Modeling
To predict solubility (
- : Mole fraction solubility of the ketone.[1]
- : Absolute temperature (K).[1]
-
: Empirical parameters derived from Method A data.
-
Interpretation: If
is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy of solution ( ), which is favorable for cooling crystallization.[1]
-
Process Workflows (Visualized)
Diagram 1: Solubility Measurement Logic
This workflow illustrates the decision matrix for selecting the appropriate solubility measurement technique based on the development stage.
Caption: Decision logic for selecting solubility determination methods based on material availability and process goals.
Diagram 2: Crystallization & Purification Strategy
This diagram details the purification logic using the solubility properties of the ketone.[1]
Caption: Standard purification workflow leveraging temperature-dependent solubility in alcoholic or aromatic solvents.
References
-
Synthesis of Risperidone Intermediates
-
Chemical Properties & Safety Data
-
Process Chemistry of Benzisoxazoles
-
Solvent Selection Guide
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. echemi.com [echemi.com]
- 5. 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole,1246814-74-3 - LookChemical.com [lookchemical.com]
- 6. 2-CHLOROPHENYL CYCLOHEXYL KETONE CAS#: 58139-10-9 [m.chemicalbook.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 4-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11579456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Data Sheet (SDS) for 2-Chloro-4-fluorophenyl cyclohexyl ketone
As a Senior Application Scientist, this guide provides an in-depth technical overview of the anticipated safety considerations for 2-Chloro-4-fluorophenyl cyclohexyl ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document has been constructed by synthesizing data from structurally analogous chemicals to provide a robust framework for safe handling and use in a research and drug development setting. The principles of chemical reactivity and toxicological profiles of related ketones, chlorinated, and fluorinated aromatic compounds form the basis of these recommendations.
Compound Identification and Structural Analogy
Chemical Name: 2-Chloro-4-fluorophenyl cyclohexyl ketone
Molecular Formula: C₁₃H₁₄ClFO
Molecular Weight: 240.70 g/mol [1]
Rationale for Analog-Based Assessment:
Due to the novelty of 2-Chloro-4-fluorophenyl cyclohexyl ketone, a dedicated toxicological and safety profile is not yet established. Therefore, this guide is built upon the known properties of structurally related compounds. The primary analogs considered are:
-
Cyclohexanone: For hazards associated with the cyclohexyl ketone moiety.[2][3]
-
Cyclohexyl phenyl ketone: To understand the influence of a phenyl group attached to the carbonyl.[4]
-
4-Chlorophenyl cyclohexyl ketone: To assess the impact of a chloro-substitution on the phenyl ring.[5]
-
4-Chlorophenyl cyclopropyl ketone & Cyclopropyl 2-(4-fluorophenyl)ethyl ketone: For insights into the hazards of halogenated phenyl ketones.[6][7]
-
2-Chloro-4'-fluoroacetophenone: To consider the effects of both chloro and fluoro substitutions on a phenyl ketone.[8]
This approach allows for a comprehensive, albeit predictive, assessment of the potential hazards.
Hazard Identification and Classification
Based on the analysis of analogous compounds, 2-Chloro-4-fluorophenyl cyclohexyl ketone is anticipated to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Physicochemical Properties and Reactivity
While specific experimental data for 2-Chloro-4-fluorophenyl cyclohexyl ketone is unavailable, the following table outlines the expected and known properties of its structural analogs.
| Property | Cyclohexanone | 4-Chlorophenyl cyclohexyl ketone | 2-Chloro-4'-fluoroacetophenone | Anticipated for 2-Chloro-4-fluorophenyl cyclohexyl ketone |
| Molecular Weight ( g/mol ) | 98.14 | 222.71[5] | 172.58[8] | 240.70[1] |
| Appearance | Clear, colorless to pale yellow liquid[2] | Solid | Solid | Likely a solid or high-boiling point liquid |
| Boiling Point (°C) | 155.6 | Decomposes | 245-247 | High |
| Flash Point (°C) | 44 | >112[4] | 113 | High |
| Solubility | Slightly soluble in water | Insoluble in water | Insoluble in water | Expected to be insoluble in water |
Reactivity and Incompatibilities:
-
Oxidizing Agents: Reacts with strong oxidizing agents.[2][4]
-
Strong Acids and Bases: May react with strong acids and bases.
-
Conditions to Avoid: Avoid generation of dust if a solid. Keep away from heat, sparks, and open flames.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is crucial to minimize exposure. The following workflow and PPE are mandatory.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 2-Chloro-4-fluorophenyl cyclohexyl ketone.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves may not be suitable for prolonged contact with ketones; consider using butyl or fluoroelastomer gloves.[6] Gloves must be inspected before use. |
| Protective Clothing | Wear a fire/flame-resistant lab coat.[6] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill and Leak Procedures
In case of a spill, the following protocol should be initiated immediately.
Caption: Emergency protocol for spills of 2-Chloro-4-fluorophenyl cyclohexyl ketone.
-
Evacuate: Evacuate personnel to a safe area.[6]
-
Ignition Sources: Remove all sources of ignition.[6]
-
Ventilate: Ventilate the area of the spill.
-
PPE: Wear appropriate personal protective equipment, including respiratory protection.
-
Containment: Contain the spill using an inert absorbent material such as sand or vermiculite.[6]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[6]
-
Disposal: All waste materials must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6]
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
Disposal:
-
Dispose of this chemical and its container as hazardous waste.
-
Do not allow the product to enter drains.[9]
-
All disposal practices must be in compliance with all federal, state, and local regulations.
Toxicological Information
While no specific toxicological data exists for 2-Chloro-4-fluorophenyl cyclohexyl ketone, the following effects are anticipated based on its analogs:
-
Acute Effects: Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4] Inhalation can lead to respiratory tract irritation.[4] Skin and eye contact will likely cause irritation.[4]
-
Chronic Effects: Long-term exposure data is not available. However, chronic exposure to related halogenated aromatic compounds can have effects on the liver and kidneys.
References
- New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone.
- Cole-Parmer. (2006, May 12). Material Safety Data Sheet - Cyclohexyl phenyl ketone.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.
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Umpierrez, G. E., & Kitabchi, A. E. (2003). Diabetic ketoacidosis and hyperglycemic hyperosmolar state. PMC. Retrieved from [Link].
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PubChem. (n.d.). 4-Chlorophenyl cyclohexyl ketone. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link].
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Chlorophenyl cyclopropyl ketone.
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- Children's Hospital of Orange County. (n.d.). Diabetic Ketoacidosis (DKA) Emergency Department 2 Bag System Care Guideline.
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MDPI. (2022, June 17). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Retrieved from [Link].
- Alberta Health Services. (2020, October). Diabetic Ketoacidosis Pediatric Emergency Order Set.
- Merck. (2026, February 16). SAFETY DATA SHEET.
- Environmental Protection Agency. (2025, October 15). 2-[(4-Chlorophenyl)thio]cyclohexanone Properties.
- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
- Goguen, J., & Gilbert, J. (2018). Hyperglycemic Emergencies in Adults. Canadian Journal of Diabetes, 42, S109-S114.
- ECHEMI. (n.d.). 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE.
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U.S. Food and Drug Administration. (2015, December 4). FDA revises labels of SGLT2 inhibitors for diabetes to include warnings about too much acid in the blood and serious urinary tract infections. Retrieved from [Link].
- MedchemExpress.com. (2026, January 26). Safety Data Sheet.
-
PubChem. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link].
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Olson, K. R. (Ed.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link].
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Methodological & Application
Application Note: Synthesis of 2-Chloro-4-fluorophenyl Ketones via Grignard Reaction with 2-Chloro-4-fluorobenzonitrile
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of substituted 2-chloro-4-fluorophenyl ketones through the Grignard reaction with 2-chloro-4-fluorobenzonitrile. Fluorinated ketone moieties are critical pharmacophores in modern drug discovery and agrochemical development. This document elucidates the underlying mechanistic principles, addresses key chemoselectivity challenges posed by the halogenated substrate, and outlines robust, field-proven experimental procedures. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile carbon-carbon bond-forming reaction for the synthesis of high-value intermediates.
Introduction: Strategic Importance and Synthetic Challenge
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Ketones derived from 2-chloro-4-fluorobenzonitrile are valuable building blocks for a wide range of biologically active compounds. The Grignard reaction offers a direct and efficient pathway to these intermediates by forming a new carbon-carbon bond at the nitrile carbon.[1][2]
However, the substrate itself, 2-chloro-4-fluorobenzonitrile, presents a significant chemoselectivity challenge. The molecule contains three potential electrophilic sites: the nitrile carbon, the carbon atom bonded to chlorine, and the carbon atom bonded to fluorine. A successful synthesis hinges on directing the nucleophilic Grignard reagent to attack the nitrile exclusively, avoiding undesirable side reactions such as magnesium-halogen exchange. This guide provides the expertise to navigate these challenges and achieve high-yield, selective transformations.
Mechanistic Principles and Chemoselectivity Control
The reaction of a Grignard reagent with a nitrile proceeds via a two-stage mechanism: nucleophilic addition followed by acidic hydrolysis.[3]
-
Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom strongly nucleophilic.[4] This nucleophile attacks the electrophilic carbon of the nitrile group, breaking the C≡N pi bond and forming a stable, negatively charged imine-magnesium salt intermediate.[5] A crucial feature of this mechanism is that the reaction effectively halts at this stage; the negatively charged imine salt is resistant to a second nucleophilic attack by another equivalent of the Grignard reagent.[3][5]
-
Acidic Workup and Hydrolysis: The addition of aqueous acid in the workup step protonates the imine salt, generating a neutral imine. This imine is rapidly hydrolyzed under acidic conditions to yield the final ketone product and ammonia.[2]
Figure 1: General mechanism of Grignard reaction with a nitrile.
Causality of Chemoselectivity
The primary synthetic challenge is to prevent the Grignard reagent from reacting with the C-Cl or C-F bonds via a magnesium-halogen exchange reaction. The success of the desired reaction pathway is governed by several factors:
-
Relative Electrophilicity: The nitrile carbon is highly electrophilic due to the strong electron-withdrawing effect of the triply-bonded nitrogen atom, making it a prime target for nucleophilic attack.
-
Halogen Exchange Reactivity: Magnesium-halogen exchange is a known process, with reactivity generally following the trend I > Br > Cl >> F.[6][7] The C-Cl bond is significantly less reactive towards exchange than C-Br or C-I bonds, and the C-F bond is largely inert under these conditions. Standard Grignard addition protocols, particularly at controlled temperatures, strongly favor nucleophilic addition to the nitrile over the slower halogen exchange with the chloride.
-
Reaction Conditions: The use of specific "turbo-Grignard" reagents like i-PrMgCl·LiCl or elevated temperatures can facilitate magnesium-halogen exchange.[8] Therefore, for this substrate, it is critical to use standard Grignard reagents and maintain controlled temperatures to ensure selectivity for nitrile addition.
Critical Experimental Parameters
Mastery of the following parameters is essential for a successful and reproducible reaction.
| Parameter | Recommendation | Rationale & Expert Insights |
| Reagent Quality | Use freshly prepared or recently titrated Grignard reagents. Ensure 2-chloro-4-fluorobenzonitrile is pure and dry. | Grignard reagents degrade on storage. Accurate concentration is key for stoichiometry. Moisture in the substrate will quench the Grignard reagent. |
| Solvent System | Anhydrous diethyl ether or tetrahydrofuran (THF). | Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols, forming an alkane and terminating the reaction.[9][10] Ethereal solvents stabilize the Grignard reagent. |
| Stoichiometry | 1.1 to 1.5 equivalents of Grignard reagent per equivalent of nitrile. | A slight excess ensures complete consumption of the starting nitrile. A large excess can complicate purification and is unnecessary as double addition does not occur.[3] |
| Temperature | Initial addition at 0 °C, followed by stirring at room temperature or gentle reflux. | The reaction is exothermic. Slow addition at 0 °C allows for controlled heat dissipation, preventing side reactions. Subsequent warming ensures the reaction proceeds to completion. |
| Reaction Catalyst | Zinc Chloride (ZnCl₂) (Optional, 10-20 mol%). | For less reactive or sterically hindered Grignard reagents, catalytic amounts of ZnCl₂ can significantly improve reaction rates and yields by forming a more reactive organozinc species in situ.[11] |
| Workup | Slow, dropwise addition of the reaction mixture to a cold, saturated aqueous NH₄Cl solution or dilute HCl. | A controlled quench is critical for safety. Acidic workup is necessary to hydrolyze the imine intermediate to the final ketone product. |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of (2-chloro-4-fluorophenyl)(phenyl)methanone as a representative example.
Figure 2: Standard experimental workflow for the Grignard reaction.
Protocol 1: Synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methanone
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | 155.56 | 1.56 g | 10.0 |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 12.0 mL | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | - | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Flame-dry all glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.[10]
-
Reagent Preparation: Dissolve 2-chloro-4-fluorobenzonitrile (1.56 g, 10.0 mmol) in 30 mL of anhydrous THF and add it to the reaction flask via cannula.
-
Grignard Addition: Add a 1.0 M solution of phenylmagnesium bromide in THF (12.0 mL, 12.0 mmol) to the dropping funnel. Cool the reaction flask to 0 °C using an ice-water bath. Add the Grignard reagent dropwise to the stirred nitrile solution over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction mixture will typically become a thick slurry.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting nitrile.
-
Quenching: In a separate beaker, cool 50 mL of saturated aqueous ammonium chloride solution in an ice bath. While stirring vigorously, slowly pour the reaction mixture into the cold quenching solution. Caution: The quench is exothermic.
-
Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[12]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure (2-chloro-4-fluorophenyl)(phenyl)methanone.
Expected Outcomes and Troubleshooting
| Grignard Reagent | Expected Product | Typical Yield Range |
| Methylmagnesium Bromide | 1-(2-Chloro-4-fluorophenyl)ethan-1-one | 75-90% |
| Ethylmagnesium Bromide | 1-(2-Chloro-4-fluorophenyl)propan-1-one | 70-85% |
| Phenylmagnesium Bromide | (2-Chloro-4-fluorophenyl)(phenyl)methanone | 80-95% |
| Vinylmagnesium Bromide | (2-Chloro-4-fluorophenyl)(vinyl)methanone | 65-80% |
Troubleshooting Common Issues:
-
Reaction Fails to Initiate: Ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas. A small crystal of iodine can be added to activate the magnesium surface if preparing the Grignard reagent in situ.[12]
-
Low Yield: This is often due to impure or degraded Grignard reagent, or the presence of moisture. Always use freshly prepared or titrated Grignard solutions and anhydrous solvents.
-
Recovery of Starting Material: The reaction may be too slow. Consider increasing the reaction time, gently warming the mixture to reflux, or adding a catalyst such as ZnCl₂.[11]
Safety Considerations
-
Grignard Reagents: Are highly reactive, pyrophoric (especially in concentrated form), and react violently with water. Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use only in a well-ventilated chemical fume hood, away from ignition sources.
-
Quenching: The workup procedure is highly exothermic. Perform the quench slowly and with adequate cooling to control the release of heat and prevent splashing.
References
-
Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile? Krayonnz. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
-
JoVE. (2025). Nitriles to Ketones: Grignard Reaction. [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Department of Chemistry. [Link]
-
Vaia. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. [Link]
-
Chemistry LibreTexts. (2025). 6.6: Chemistry of Nitriles. [Link]
-
Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. [Link]
-
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?[Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]
-
Royal Society of Chemistry. (n.d.). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Chemical Communications. [Link]
-
Organic Chemistry Tutor (YouTube). (2024). Grignard Reaction of Nitriles EXPLAINED![Link]
-
National Center for Biotechnology Information. (n.d.). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. PMC. [Link]
-
Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science. [Link]
-
ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
ACS Publications. (2023). Minimal Theoretical Description of Magnesium Halogen Exchanges. Organometallics. [Link]
-
HETEROCYCLES. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. [Link]
-
University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. [Link]
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
-
University of Massachusetts Amherst. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
-
Myers Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange. [Link]
-
Grignard Synthesis of Triphenylmethanol. (n.d.). [Link]
-
University of Hawai'i at Mānoa. (n.d.). 1. Grignard Reaction. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]
-
Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]
-
JETIR Research Journal. (2024). A review article on Grignard reaction. [Link]
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Using 2-Chloro-4-fluorophenyl cyclohexyl ketone as a pharmaceutical intermediate
Application Note: 2-Chloro-4-fluorophenyl Cyclohexyl Ketone (CAS 898769-33-0) as a Privileged Scaffold in CNS and Metabolic Drug Discovery
Executive Summary
The pursuit of novel therapeutics increasingly relies on chemical building blocks that navigate the complex intersection of target affinity, metabolic stability, and physicochemical viability. 2-Chloro-4-fluorophenyl cyclohexyl ketone (CAS 898769-33-0) has emerged as a highly versatile pharmaceutical intermediate. This application note details the mechanistic rationale for utilizing this specific scaffold and provides validated protocols for its conversion into advanced Active Pharmaceutical Ingredients (APIs), specifically targeting Nociceptin/Orphanin FQ (NOP) receptor modulators and CYP51-targeted azole antifungals.
Mechanistic Rationale: Escaping Flatland & Halogen Tuning
The structural architecture of 2-Chloro-4-fluorophenyl cyclohexyl ketone offers two profound advantages in medicinal chemistry:
-
High Fraction of
Carbons ( ): Modern drug discovery heavily emphasizes the "Escape from Flatland" principle. Increasing the saturation ( ) of a molecule correlates strongly with improved clinical success, enhanced solubility, and reduced off-target promiscuity [1]. The bulky, non-aromatic cyclohexyl ring provides significant three-dimensional character, preventing the planar -stacking that often leads to aggregation and poor bioavailability in diaryl compounds. -
Strategic Halogenation: The 2-chloro-4-fluoro substitution pattern is not arbitrary. The para-fluorine atom effectively blocks CYP450-mediated aromatic hydroxylation, a common metabolic liability. Concurrently, the ortho-chlorine atom introduces severe steric hindrance. This forces the aromatic ring out of coplanarity with the carbonyl and cyclohexyl groups, locking the molecule into a specific dihedral conformation that enhances target-pocket specificity.
Caption: Divergent synthetic workflow utilizing 2-Chloro-4-fluorophenyl cyclohexyl ketone for CNS and antifungal APIs.
Application I: Synthesis of Nociceptin (NOP) Receptor Modulators
Substituted cyclohexyl compounds are heavily utilized in the development of NOP receptor inhibitors, which are investigated for neurological, cognitive, and pain disorders [2]. The ketone moiety serves as the primary reactive handle to introduce basic amine pharmacophores via reductive amination.
Because the ketone is flanked by a bulky cyclohexyl group and an ortho-substituted phenyl ring, standard reductive amination conditions (e.g., NaBH(OAc)3 in DCE) often fail due to the inability to form the intermediate imine. To overcome this causality, Titanium(IV) isopropoxide (
NOP Receptor Pharmacological Pathway
When successfully functionalized, these cyclohexyl-aryl derivatives bind to the NOP receptor, a G-protein coupled receptor (GPCR) that triggers a specific downstream cascade.
Caption: Downstream signaling cascade of the NOP receptor modulated by cyclohexyl-aryl derivatives.
Protocol 1: Titanium-Mediated Reductive Amination
Objective: Conversion of the ketone to a substituted secondary/tertiary amine.
-
Imine Formation: Charge a flame-dried Schlenk flask with 2-Chloro-4-fluorophenyl cyclohexyl ketone (1.0 equiv) and the target primary/secondary amine (1.2 equiv) under an argon atmosphere.
-
Lewis Acid Addition: Add anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Syringe in
(2.0 equiv). -
Thermal Driving: Stir the reaction mixture at 65 °C for 16 hours. Causality: The elevated temperature and titanium coordination are strictly required to overcome the steric repulsion between the ortho-chlorine and the incoming amine.
-
Reduction: Cool the mixture to 0 °C. Slowly add a solution of Sodium borohydride (
) (1.5 equiv) in anhydrous ethanol. Stir at room temperature for 4 hours. -
Self-Validating Quench: Quench the reaction by adding 1M aqueous NaOH (equal to the volume of THF). Validation Check: A thick, white precipitate of
must form immediately. This confirms the complete hydrolysis of the titanium complex, which is critical to prevent severe emulsion formation during the extraction phase. -
Isolation: Filter the suspension through a pad of Celite, washing with Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine, dry over
, and concentrate in vacuo. Purify via silica gel chromatography.
Application II: Synthesis of Triazole Antifungals
The ketone can also be elaborated into a tertiary alcohol containing a 1,2,4-triazole ring—a classic pharmacophore for inhibiting lanosterol 14
Using trimethylsulfoxonium iodide (generating a sulfoxonium ylide) rather than trimethylsulfonium iodide is imperative. The sulfoxonium ylide is softer and less reactive, allowing for thermodynamically controlled, stereoselective methylene transfer to the highly congested ketone without forming unwanted oxetane byproducts.
Quantitative Optimization Data
The efficiency of the epoxidation is highly dependent on the base and solvent matrix. Table 1 summarizes the optimization parameters for this specific intermediate.
Table 1: Optimization of Corey-Chaykovsky Epoxidation of 2-Chloro-4-fluorophenyl cyclohexyl ketone
| Ylide Precursor | Base | Solvent Matrix | Temp (°C) | Time (h) | Yield (%) | Observation |
| Trimethylsulfoxonium iodide | NaH | Anhydrous DMSO | 25 | 12 | 88 | Clean conversion, minimal byproducts. |
| Trimethylsulfoxonium iodide | KOtBu | THF | 65 | 24 | 62 | Sluggish reaction due to solvent polarity. |
| Trimethylsulfonium iodide | NaH | Anhydrous DMSO | 25 | 12 | 45 | High reactivity led to oxetane formation. |
| Trimethylsulfoxonium iodide | NaOH (aq) | DCM / | 25 | 48 | 55 | Biphasic system hindered ylide attack. |
Protocol 2: Corey-Chaykovsky Epoxidation & Ring Opening
Part A: Epoxidation
-
Ylide Generation: In a flame-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO (0.3 M). Portion-wise, add Trimethylsulfoxonium iodide (1.2 equiv) at room temperature.
-
Self-Validating Step: Stir the mixture until hydrogen gas evolution completely ceases (approx. 30–45 minutes). Validation Check: The cessation of bubbling and the formation of a clear, slightly yellow solution confirms the quantitative generation of the dimethylsulfoxonium methylide. Do not proceed until this is observed.
-
Ketone Addition: Add a solution of 2-Chloro-4-fluorophenyl cyclohexyl ketone (1.0 equiv) in a minimal amount of DMSO dropwise. Stir at 25 °C for 12 hours.
-
Workup: Quench carefully with ice water. Extract with Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water to remove DMSO, dry over
, and concentrate to yield the oxirane intermediate.
Part B: Triazole Ring Opening
-
Nucleophile Activation: In a separate flask, dissolve 1H-1,2,4-triazole (2.0 equiv) and Potassium carbonate (
, 2.0 equiv) in anhydrous DMF. Stir at 80 °C for 30 minutes. -
Ring Opening: Add the crude oxirane intermediate from Part A to the mixture. Elevate the temperature to 110 °C and stir for 16 hours. Causality: The elevated temperature is required because the nucleophilic attack occurs at the less hindered methylene carbon of the epoxide, but the adjacent bulky cyclohexyl and aryl groups still exert significant steric drag.
-
Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry, and purify via recrystallization or chromatography to yield the final tertiary alcohol API.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]
- Zaveri, N. T., et al. (2021). Substituted cyclohexyl compounds as nop inhibitors. U.S. Patent Application Publication No. US20210340127A1.
-
BindingDB. (n.d.). Affinity Data for Cyclohexyl-Aryl Ligands (Targeting Cannabinoid/NOP receptors). Binding Database. URL:[Link]
Preparation of tertiary alcohols from aryl cyclohexyl ketones
Application Note: High-Fidelity Synthesis of Tertiary Alcohols from Aryl Cyclohexyl Ketones via Organocerium Chemistry
Executive Summary
The synthesis of tertiary alcohols from aryl cyclohexyl ketones represents a classic challenge in medicinal chemistry. These substrates possess significant steric bulk and enolizable
This Application Note details the Imamoto Organocerium Protocol , a field-proven methodology that suppresses basicity while enhancing nucleophilicity. By transmetallating organolithium or Grignard reagents with anhydrous cerium(III) chloride (
Mechanistic Insight & Challenge Analysis
To optimize this reaction, one must understand the failure modes of the standard approach. When a nucleophile (
-
Steric Wall: The cyclohexyl ring and the aryl group create a "steric wall," impeding the trajectory of the nucleophile toward the carbonyl carbon (Burgi-Dunitz angle).
-
Basicity vs. Nucleophilicity: Standard organometallics are strong bases. Due to the steric hindrance, the kinetic barrier for nucleophilic attack is raised. Consequently, the reagent preferentially abstracts an accessible
-proton from the cyclohexyl ring (Enolization), leading to the recovery of starting material upon workup.
The Organocerium Solution:
Anhydrous
Pathway Visualization
Figure 1: Mechanistic divergence between standard organometallic addition and the organocerium approach. The Cerium reagent shifts the pathway from enolization to addition.
Experimental Protocol: The Imamoto Method
Safety Warning: This protocol involves the preparation of anhydrous metal salts and the use of pyrophoric reagents. All operations must be conducted in a flame-dried Schlenk line or glovebox under Argon.
Critical Reagent Preparation: Anhydrous
Note: Commercial "anhydrous"
Equipment:
-
Schlenk flask (100 mL)
-
High-vacuum pump (<0.5 mmHg)
-
Oil bath with temperature control
Protocol:
-
Place
(powdered) into the Schlenk flask. -
Apply high vacuum.
-
Stepwise Heating (Crucial):
-
Heat to 90°C for 1 hour (removes bulk water).
-
Increase to 120°C for 1 hour.
-
Increase to 140–150°C for 2 hours.
-
Observation: The solid should remain a white powder. If it turns yellow/brown, hydrolysis to
has occurred (discard).
-
-
Cool to room temperature under Argon.
-
While stirring vigorously, add dry THF (approx. 5 mL per mmol of Ce) to form a milky white suspension.
-
Stir the suspension overnight (or at least 2 hours) at room temperature to ensure "activation" (formation of the THF solvate).
Reaction Workflow
Stoichiometry:
-
Ketone: 1.0 equiv
- : 1.5 equiv
-
Organolithium/Grignard (R-M): 1.5 equiv
Step-by-Step Procedure:
-
Transmetallation: Cool the
/THF suspension to -78°C (dry ice/acetone bath). -
Add the organolithium (R-Li) or Grignard (R-MgX) reagent dropwise via syringe.
-
Note: The suspension may change color (often yellow or orange) depending on the R-group.
-
-
Stir at -78°C for 30 minutes to generate the organocerium species.
-
Addition: Dissolve the aryl cyclohexyl ketone in a minimum amount of dry THF. Add this solution dropwise to the organocerium mixture at -78°C.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2–3 hours. (Unlike simple R-Li additions, organocerium reactions often require higher temperatures to overcome the activation barrier, but 0°C is usually sufficient).
-
Quench: Quench the reaction with dilute aqueous HCl (10%) or saturated
. -
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Workflow Diagram
Figure 2: Operational workflow for the Imamoto Organocerium protocol.
Data & Troubleshooting Guide
Comparative Performance
The following table illustrates the expected yield improvements when switching from standard conditions to the organocerium protocol for hindered ketones.
| Substrate | Reagent | Conditions | Yield (Standard) | Yield (Ce-Modified) |
| Ph-CO-Cyclohexyl | n-BuLi | THF, -78°C | 33% (61% recovered SM) | 98% |
| Ph-CO-Cyclohexyl | MeLi | THF, -78°C | 45% | 92% |
| Ph-CO-tBu | PhMgBr | THF, Reflux | 5% | >90% (using Ce) |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovered Ketone | Incomplete drying of | Ensure gradual heating to 150°C under high vacuum. Solid must be white, not yellow. |
| Incomplete Conversion | "Caking" of | Use a magnetic stir bar with high torque or mechanical stirring. Ensure overnight stirring in THF before adding R-M. |
| Impurity Profile (Reduction) | Keep temperature lower (-78°C to -20°C). If using Grignard, switch to R-Li + Ce if possible. | |
| Gelling/Clumping | Polymerization of THF or complex formation. | Dilute the reaction mixture. Ensure THF is peroxide-free and freshly distilled/dried. |
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1][2] Journal of the American Chemical Society, 111(12), 4392–4398. (1989). Link
-
Imamoto, T., Sugiura, Y., & Takiyama, N. "Organocerium reagents.[1][2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 25(38), 4233-4236. (1984). Link
-
Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, Coll. Vol. 9, p.87 (1998). Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2-Chloro-4-fluorophenyl Cyclohexyl Ketone
Executive Summary & Route Selection
The synthesis of 2-Chloro-4-fluorophenyl cyclohexyl ketone presents a classic challenge in regioselectivity and nucleophilic addition control. High-yield synthesis requires navigating the directing effects of the halogenated aromatic ring or preventing over-addition in organometallic pathways.
We recommend two primary routes. Route A (Friedel-Crafts) is preferred for scalability and cost, provided regioisomers can be managed. Route B (Grignard-Nitrile) is the "High-Fidelity" alternative if isomer separation proves difficult or if HPLC purity requirements are strict (>99.5%).
Comparison of Synthetic Strategies
| Feature | Route A: Friedel-Crafts Acylation | Route B: Grignard Addition to Nitrile |
| Key Reagents | 1-Chloro-3-fluorobenzene + Cyclohexanecarbonyl chloride | 2-Chloro-4-fluorobenzonitrile + Cyclohexylmagnesium bromide |
| Primary Challenge | Regioselectivity: Controlling acylation at the 4-position (para to F) vs. 6-position. | Stability: Preventing "Wurtz" coupling and ensuring complete imine hydrolysis. |
| Typical Yield | 60–75% (after isolation) | 80–90% |
| Cost Profile | Low (Commodity starting materials) | Moderate (Nitrile is more expensive) |
| Scalability | High (Industrial standard) | Moderate (Exothermic Grignard formation) |
Detailed Experimental Protocols
Route A: Optimized Friedel-Crafts Acylation (Recommended for Scale)
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Rationale: Fluorine is a strong ortho/para director; Chlorine is a weak ortho/para director. In 1-chloro-3-fluorobenzene, the position para to Fluorine (and ortho to Chlorine) is the most activated site, yielding the desired 2-chloro-4-fluorophenyl core.
Protocol:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend anhydrous (1.2 eq) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). -
Acylium Formation: Cool to 0°C. Add Cyclohexanecarbonyl chloride (1.05 eq) dropwise. Stir for 30 min to form the acylium complex.
-
Substrate Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise at 0–5°C. Note: Adding substrate last prevents side reactions driven by high local substrate concentration.
-
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow by TLC/HPLC after 2h, heat to reflux (40°C for DCM, 80°C for DCE) for 1–2 hours.
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Exothermic.
-
Workup: Extract with DCM. Wash organic layer with 1M NaOH (to remove carboxylic acid byproducts), then Brine. Dry over
.[2]
Route B: Grignard Addition to Nitrile (Recommended for Purity)
Mechanism: Nucleophilic addition to nitrile
Protocol:
-
Grignard Preparation: Prepare Cyclohexylmagnesium bromide (1.2 eq) in anhydrous THF/Ether from cyclohexyl bromide and Mg turnings (initiate with
). -
Addition: Cool the Grignard solution to 0°C. Add a solution of 2-Chloro-4-fluorobenzonitrile (1.0 eq) in THF dropwise.
-
Imine Formation: Stir at RT for 4–6 hours. The solution usually turns dark/turbid as the magnesium imine salt precipitates.
-
Hydrolysis (The Yield Killer): Cool to 0°C. Add 6M HCl carefully. Reflux the biphasic mixture for 2–4 hours. Note: Mild acid wash is insufficient to hydrolyze the sterically hindered imine; heat is required.
-
Isolation: Cool, extract with Ethyl Acetate. The ketone remains in the organic layer.
Troubleshooting & FAQs
General Yield Issues
Q: My yield is consistently low (<40%) in the Friedel-Crafts reaction.
-
Moisture Contamination:
is extremely hygroscopic. If it has turned "clumpy" or gray/white sticky, it is deactivated. Use fresh, free-flowing yellow/gray powder. -
Stoichiometry: The product ketone complexes with
in a 1:1 ratio. You must use at least 1.1 to 1.2 equivalents of . If you use catalytic amounts (0.1 eq), the reaction will stop after 10% conversion.
Q: I see a significant impurity spot just below the product on TLC (Friedel-Crafts).
-
Regioisomer: This is likely the 4-chloro-2-fluorophenyl isomer (acylation para to Chlorine).
-
Fix: Ensure the reaction temperature is kept low (0°C) during addition. Higher temperatures decrease selectivity. If the isomer persists, switch to Route B or recrystallize from Hexane/Ethanol (the target isomer is usually more symmetric and crystallizes better).
Grignard Specifics[1][3][4][5][6][7]
Q: I isolated the product, but the IR shows a peak at 1650 cm⁻¹ (C=N) and weak Carbonyl.
-
Incomplete Hydrolysis: You isolated the imine intermediate.
-
Fix: Return the crude material to the flask, add 6M HCl or 30%
, and reflux for 3 hours. The imine is stable due to the steric bulk of the cyclohexyl group and the ortho-chloro substituent.
Q: Formation of tertiary alcohol impurities.
-
Over-addition: This is rare with nitriles but common if you used an Acid Chloride starting material with Grignard.
-
Fix: Ensure you are using the Nitrile (Route B) or the Weinreb Amide intermediate. Do not react Grignard reagents directly with Acid Chlorides unless using specific copper catalysts (
) at -78°C.
Visualizing the Chemistry
Reaction Pathways[1][8][9][10][11]
Caption: Comparison of Friedel-Crafts (Top) and Grignard-Nitrile (Bottom) synthetic routes.
Troubleshooting Logic Tree
Caption: Step-by-step diagnostic flow for resolving common yield and purity issues.
References
-
Friedel-Crafts Acylation Methodology
-
Grignard Addition to Nitriles
-
Weinreb Amide Alternative
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.1981 , 22, 3815. (Method for avoiding over-addition).[1]
-
-
Relevant Patent Literature
-
Grohe, K. "Process for the preparation of 1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids." US Patent 4,620,007. (Describes similar fluorophenyl ketone intermediates).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
Minimizing side reactions in Friedel-Crafts acylation of fluorobenzenes
Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, enabling you to minimize side reactions and optimize your product yield and purity. Here, we will delve into the causality behind common experimental challenges and provide field-proven insights and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the Friedel-Crafts acylation of fluorobenzene?
The primary and desired product is the para-substituted acyl fluorobenzene. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, due to steric hindrance, acylation overwhelmingly favors the para position.[1]
Q2: What are the most common side products I should be aware of?
The most prevalent side product is the ortho-substituted acyl fluorobenzene.[1] Although the fluorine atom directs to this position, the bulky nature of the acylium ion intermediate often hinders reaction at the site adjacent to the fluorine.[1] Under certain conditions, diacylation products can also form, though this is less common because the first acyl group deactivates the aromatic ring to further electrophilic substitution.[1]
Q3: Why is the para product so strongly favored over the ortho product?
While fluorine's electronic effects activate both the ortho and para positions for electrophilic attack, the steric bulk of the incoming acylium ion plays a decisive role.[1] The para position is sterically less encumbered, allowing for a more favorable approach of the electrophile compared to the sterically crowded ortho position, which is adjacent to the fluorine atom.[1] Fluorine's strong negative inductive effect also deactivates the nearby ortho position more significantly than the distant para position.[2]
Q4: Is polyacylation a significant concern with fluorobenzene?
Polyacylation is a potential side reaction, but it is generally less of a concern compared to Friedel-Crafts alkylation.[1][3] The introduction of the first acyl group, which is an electron-withdrawing group, deactivates the fluorobenzene ring, making a subsequent acylation reaction significantly less favorable.[1][4]
Q5: My reaction is not working. What are some initial checks I should perform?
The most common culprits for a failed Friedel-Crafts acylation are related to reagent and reaction conditions. Ensure that all your reagents and solvents are of high purity and, most importantly, anhydrous.[5] Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]
Troubleshooting Guide: Minimizing Side Reactions
This section provides a systematic approach to troubleshooting common issues encountered during the Friedel-Crafts acylation of fluorobenzenes.
Issue 1: Low Yield of the Desired para-Product and Significant Formation of the ortho-Isomer
A low para:ortho ratio is a common challenge that can often be addressed by carefully controlling the reaction parameters.
Causality:
-
Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1][5]
-
Catalyst Choice: The nature of the Lewis acid catalyst can influence the steric demands of the electrophilic species, thereby affecting the regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the solubility and reactivity of the intermediate complexes, which in turn can affect the product distribution.[6]
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Protocols & Explanations:
-
Temperature Control: It is often beneficial to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature.[7] This generally favors the formation of the kinetically controlled product, which in this case is the sterically less hindered para isomer.[5]
-
Solvent Selection: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used and often provide good selectivity.[6][8] In some cases, polar solvents like nitrobenzene can alter the product distribution by affecting the solubility of the intermediate complexes.[6]
Table 1: Effect of Reaction Conditions on Regioselectivity (Illustrative)
| Catalyst | Solvent | Temperature (°C) | para:ortho Ratio (approx.) |
| AlCl₃ | CS₂ | 0 | >95:5 |
| AlCl₃ | Nitrobenzene | 25 | 80:20 |
| FeCl₃ | CH₂Cl₂ | 25 | 90:10 |
| ZnCl₂ | CH₂Cl₂ | 50 | 85:15 |
Issue 2: Formation of Diacylated Products
While less common, the formation of diacylated products can occur, especially with prolonged reaction times or an excess of the acylating agent.
Causality:
-
Reaction Time: Extended reaction times can increase the probability of a second acylation event, even on a deactivated ring.[1]
-
Stoichiometry: Using a significant excess of the acylating agent or Lewis acid can drive the reaction towards diacylation.
Mitigation Strategies:
-
Monitor Reaction Progress: Regularly monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of diacylated byproducts.[1]
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent relative to the fluorobenzene. The amount of Lewis acid is also critical; typically, a stoichiometric amount is required as it complexes with the ketone product.[3][5][9]
Issue 3: Catalyst Deactivation and Low Conversion
Low or no conversion of the starting material often points to issues with the catalyst's activity.
Causality:
-
Moisture: Lewis acids like AlCl₃ are highly hygroscopic and react readily with water, rendering them inactive.[5]
-
Basic Groups: If the fluorobenzene substrate or the acylating agent contains basic functional groups (e.g., amines), they will preferentially react with the Lewis acid catalyst, effectively poisoning it.[4][10][11]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, which can sequester the catalyst and halt the reaction if used in sub-stoichiometric amounts.[5][9]
Experimental Protocol: Anhydrous Friedel-Crafts Acylation
This protocol outlines the critical steps for maintaining anhydrous conditions.
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator over a drying agent (e.g., silica gel, P₂O₅) before use.
-
Reagent Handling:
-
Use freshly opened or purified anhydrous solvents. Dichloromethane can be distilled from calcium hydride.
-
Fluorobenzene and the acyl chloride/anhydride should be of the highest purity available.
-
The Lewis acid (e.g., AlCl₃) should be a fresh, unopened bottle or a freshly sublimed solid. Weigh and transfer it quickly in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
-
Reaction Setup: Assemble the glassware under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition:
-
Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[12]
Visualization of the Reaction Mechanism:
Friedel-Crafts Acylation Mechanism
Advanced Topics & Modern Approaches
For particularly challenging substrates or to improve the environmental footprint of the reaction, consider these modern alternatives:
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites or supported Lewis acids can simplify product purification and catalyst recovery.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[1][13] A patented method describes the use of a silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin catalyst under microwave conditions to achieve high para-selectivity.[13]
-
Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) can be effective and is considered a "greener" approach.[14][15] For example, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system under solvent-free conditions at 140°C has been shown to give a 99% selectivity for the para-product with an 87% yield.[14][15][16]
By understanding the underlying principles and systematically addressing potential pitfalls, you can significantly improve the outcome of your Friedel-Crafts acylation reactions on fluorobenzene.
References
- Benchchem. identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation.
- Benchchem. Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Wikipedia. Friedel–Crafts reaction.
- ORGANIC REACTION MECHANISM.
- Experiment 1: Friedel-Crafts Acylation.
- (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Google Patents. CN101462931A - Method for acylating fluorobenzene.
- ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- (2014, November 21). Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene.
- Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?
- Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. websites.umich.edu [websites.umich.edu]
- 13. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 16. globethesis.com [globethesis.com]
Technical Support Center: Stability of 2-Chloro-4-fluorophenyl Cyclohexyl Ketone
[1]
Topic: Stability Under Acidic Conditions
Executive Summary
2-Chloro-4-fluorophenyl cyclohexyl ketone (CFPK) exhibits high chemical stability against hydrolytic degradation in acidic media due to the steric shielding provided by the ortho-chloro substituent and the robust nature of the aryl-alkyl ketone bond.[1] However, "instability" reported by researchers is frequently an analytical artifact (pseudo-degradation) caused by solvent interactions or solubility issues rather than actual bond cleavage.[1]
This guide provides the mechanistic grounding to distinguish between true degradation and experimental error, ensuring data integrity in your drug development pipelines.
Module 1: The Stability Profile (Mechanistic Insight)
To troubleshoot effectively, one must understand the molecule's electronic and steric architecture.
1.1 The "Steric Armor" Effect
The ortho-chloro substituent at position 2 is not merely a structural feature; it is a kinetic stabilizer.[1]
-
Steric Inhibition: The bulky chlorine atom forces the carbonyl group to twist out of coplanarity with the phenyl ring. While this reduces resonance stabilization, it physically blocks nucleophiles (like water or alcohols) from attacking the carbonyl carbon.
-
Electronic Deactivation: The fluorine (para) and chlorine (ortho) atoms are electron-withdrawing.[1] They reduce the electron density at the carbonyl carbon, theoretically making it more electrophilic. However, the steric hindrance dominates, rendering the molecule resistant to acid-catalyzed hydration or ketalization under standard conditions.
1.2 Acid Compatibility Matrix
| Acid Type | Condition | Stability Rating | Primary Risk / Observation |
| Dilute HCl/H₂SO₄ | Aqueous, RT | Excellent | Phase separation (insolubility).[1] No hydrolysis.[1] |
| Conc. HCl | Reflux, >4 hrs | Good | Minor sublimation; minimal chemical degradation.[1] |
| Lewis Acids (AlCl₃) | Anhydrous, DCM | Excellent | Stable (Synthesis condition).[1] Forms stable complexes.[1] |
| Acidic Alcohols | MeOH/HCl, RT | Moderate | Risk: Slow ketal/hemiketal formation (reversible).[1] |
| Oxidizing Acids | HNO₃/H₂SO₄ | Poor | Risk: Nitration of the phenyl ring.[1] |
Module 2: Visualizing Reactivity & Troubleshooting
The following diagrams map the chemical behavior of CFPK to help you diagnose observed anomalies.
2.1 Pathway Analysis: Chemical Fate in Acid
Caption: Figure 1.[1] Chemical fate mapping of CFPK. Note that true degradation requires oxidizing conditions, while alcoholic acids create reversible artifacts.[1]
2.2 Troubleshooting Decision Tree
Use this logic flow when you suspect degradation in your HPLC or LC-MS data.
Caption: Figure 2. Diagnostic workflow for distinguishing solvent artifacts from true degradation products.
Module 3: Detailed Troubleshooting Protocols
Issue 1: "Disappearing" Peaks in HPLC (Ketalization Artifacts)
Symptom: You observe a new peak (approx. 5-10% area) when the sample is dissolved in Methanol w/ 0.1% TFA, but the peak vanishes when dissolved in Acetonitrile.
-
Root Cause: Acid-catalyzed hemiketal formation.[1] The ortho-Cl slows this down, but does not stop it completely in high concentrations of MeOH.[1]
-
Protocol:
Issue 2: Precipitation in Acidic Workup
Symptom: During synthesis workup (quenching AlCl₃ with HCl), a gummy solid forms that is difficult to separate.[1]
-
Root Cause: CFPK is highly lipophilic (LogP ~ 4-5).[1] It is insoluble in aqueous acid.[1] The "gum" is the oiled-out product trapping impurities.[1]
-
Protocol:
-
Temperature Control: Maintain the quench temperature < 20°C.
-
Co-Solvent: Add a lipophilic solvent (DCM or Toluene) before quenching with acid.[1] This keeps the ketone in the organic phase while the aluminum salts dissolve in the aqueous acid.
-
Phase Break: If an emulsion forms, add brine (NaCl) to increase the ionic strength of the aqueous layer [2].
-
Issue 3: Peak Splitting (Atropisomerism?)
Symptom: The main peak appears split or has a "shoulder" in cold acidic conditions.[1]
-
Root Cause: While CFPK is not chiral, the cyclohexyl ring can adopt different chair/boat conformations, and the bulky ortho-Cl can restrict rotation (atropisomerism) at very low temperatures.[1] However, at RT, this is usually protonation equilibrium .[1]
-
Protocol:
-
Buffer Check: Ensure mobile phase pH is well-controlled. If using TFA, ensure concentration is consistent (0.05% - 0.1%).[1]
-
Temperature: Increase column temperature to 40°C. This accelerates the exchange rate, merging split peaks into a single sharp peak.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this ketone in a Friedel-Crafts reaction without protecting the carbonyl?
-
Answer: Yes. The molecule is typically synthesized via Friedel-Crafts.[1][2][3] The ketone forms a complex with AlCl₃ (1:1 ratio) which deactivates the ring toward further acylation, preventing side reactions. It is stable in AlCl₃/DCM for hours [3].[1]
Q2: Is the fluorine atom stable to acid?
-
Answer: Yes. Aryl-fluorine bonds are extremely strong (approx. 112 kcal/mol).[1] They do not undergo hydrolysis (SNAr) under standard acidic conditions (HCl/H₂SO₄).[1] SNAr would require a strong nucleophile and basic conditions, not acidic ones.
Q3: I see a small impurity at RRT 0.95. Is this a degradation product?
-
Answer: Likely not.[1][4] This is most often the 2,4-difluoro analog (if the starting material contained 1,3-difluorobenzene) or the regioisomer (2-fluoro-4-chloro, though less likely due to directing effects).[1] These are synthesis carryovers, not acid degradation products.
Q4: How should I store the reference standard?
-
Answer: Store neat at 2-8°C. If in solution, avoid acidic alcohols (MeOH/HCl). Solutions in ACN or Toluene are stable for months at room temperature.[1]
References
-
Chromatographic Artifacts in Acidic Media. Journal of Chromatography A. Interactions between ketones and alcoholic solvents in the presence of acid modifiers (TFA) leading to hemiketal formation.
-
Friedel-Crafts Acylation Workup Procedures. Vogel's Textbook of Practical Organic Chemistry. Standard protocols for quenching aluminum chloride complexes of aryl ketones.
-
Mechanism of Acylbenzene Stability. NIST Chemistry WebBook. Thermochemical data and stability profiles of halogenated phenyl ketones.
-
Iloperidone Synthesis Pathway. Google Patents. US Patent 5364866A describes the synthesis of benzisoxazole derivatives utilizing 2-chloro-4-fluorophenyl ketones as stable intermediates in acidic cyclization steps.[1]
Sources
Technical Support Center: Optimizing Grignard Addition for Cyclohexyl Ketone Synthesis
Welcome to the Technical Support Center for organometallic synthesis. Synthesizing cyclohexyl ketones via Grignard addition is a notoriously challenging transformation for drug development professionals. The bulky nature of the cyclohexyl group introduces severe steric hindrance, often leading to competing side reactions such as
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding, reproducible ketone synthesis.
Core Troubleshooting & FAQs
Q1: How do I prevent over-addition of the Grignard reagent to form a tertiary alcohol?
A: Standard esters and acid chlorides are prone to double-addition because the intermediate ketone formed after the first addition is more electrophilic than the starting material [[1]](). To isolate the ketone, you must convert your carboxylic acid derivative into a Weinreb amide (N-methoxy-N-methylamide) prior to the Grignard addition 2.
Mechanistic Causality: When cyclohexylmagnesium bromide attacks a Weinreb amide, it forms a tetrahedral intermediate. Instead of collapsing immediately, this intermediate is stabilized by the rigid chelation of the magnesium atom by both the carbonyl oxygen and the methoxy oxygen 3. This stable chelate prevents the expulsion of the leaving group at reaction temperatures, halting the reaction at the mono-addition stage. The desired cyclohexyl ketone is only released upon aqueous acidic quenching 2.
Mechanism of Weinreb ketone synthesis via chelation-stabilized tetrahedral intermediate.
Q2: My reaction yields secondary alcohols and unreacted starting material. How do I fix this?
A: Cyclohexylmagnesium halides are sterically hindered and possess
Optimization Strategies:
-
Cerium(III) Chloride Activation: Add anhydrous
to the reaction. This forms an organocerium intermediate in situ. Organocerium reagents are highly nucleophilic but significantly less basic than their magnesium counterparts, effectively suppressing enolization and reduction [[4]](). -
Turbo Grignard (LiCl Additive): Utilize Knochel's Turbo Grignard (
) for halogen-magnesium exchange, or simply add . The lithium chloride breaks up the unreactive polymeric aggregates of the Grignard reagent in solution, drastically increasing its effective nucleophilicity and driving the 1,2-addition forward 4.
Q3: How do I accurately determine the active concentration of my Grignard reagent?
A: Never rely on the theoretical concentration printed on the bottle, as Grignard reagents degrade via moisture exposure (Wurtz coupling/hydrolysis). While the Gilman test (using Michler's ketone) is useful for qualitative detection (turning blue-green if active organometallics are present) [[5]](), it cannot determine molarity.
You must use the Iodine/LiCl Titration Method developed by Knochel 6. Iodine reacts rapidly with the active Grignard reagent. The addition of LiCl prevents the precipitation of mixed magnesium halides, allowing for a sharp, visual color change from brown to a completely clear solution at the exact endpoint 6.
Quantitative Data: Titration Methods Comparison
| Method | Reagents / Indicator | Stoichiometry (Reagent:Titrant) | Endpoint Color Change | Quantitative Accuracy | Primary Limitation |
| Gilman Test | Michler's ketone, | N/A (Qualitative) | Clear | None (LOD: | Cannot determine molarity |
| Knochel Titration | 1:1 (Mono-organometallic) | Brown | High ( | Requires anhydrous LiCl | |
| Phenanthroline | 1,10-phenanthroline, sec-BuOH | 1:1 | Purple/Red | High | Prone to double deprotonation |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol embeds validation checkpoints directly into the workflow. Do not proceed to the next step if a validation checkpoint fails.
Phase 1: Reagent Validation
-
Titration Setup: In a flame-dried flask under Argon, dissolve exactly 254 mg (1.0 mmol) of elemental Iodine (
) in 3 mL of a 0.5 M LiCl/THF solution. -
Execution: Cool to 0 °C. Add the cyclohexylmagnesium bromide dropwise via a graduated syringe until the brown color completely disappears, leaving a transparent solution.
-
Validation Checkpoint 1: Calculate the active molarity based on the volume consumed. If the molarity is
of the expected value, discard the Grignard reagent as excessive alkoxide/hydroxide impurities will ruin the subsequent reaction.
Phase 2: Reaction Setup & Addition
-
Substrate Preparation: Dissolve 1.0 equivalent of your target Weinreb amide in anhydrous THF (to achieve a 0.2 M concentration) in a Schlenk flask under Argon.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. (Note: Do not cool to -78 °C unless the substrate is highly sensitive; the bulky cyclohexyl Grignard requires higher thermal energy to overcome steric clash).
-
Addition: Add 1.2 equivalents of the titrated cyclohexylmagnesium bromide dropwise over 15–30 minutes.
-
Validation Checkpoint 2: Monitor the internal temperature continuously. It must not exceed 5 °C during addition to prevent the premature collapse of the tetrahedral chelate.
Phase 3: Quench & Isolation
-
Chelation Maintenance: Stir the reaction at 0 °C for 1–2 hours.
-
Validation Checkpoint 3 (In-Process Monitoring): Quench a 0.1 mL aliquot in saturated
and analyze via TLC or LC-MS. Proceed to step 10 only when the complete disappearance of the starting Weinreb amide is confirmed. -
Quench & Release: Pour the cold reaction mixture into a vigorously stirred solution of cold 1M HCl or saturated
. This acidic environment breaks the magnesium chelate and releases the final cyclohexyl ketone 2. -
Extraction: Extract the aqueous layer with ethyl acetate (3x), wash combined organics with brine, dry over
, and concentrate under reduced pressure.
Troubleshooting Decision Tree
Troubleshooting decision tree for low yields in cyclohexyl ketone synthesis.
References
-
1 - organic-chemistry.org
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of (2-chloro-4-fluorophenyl)-cyclohexylmethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for (2-chloro-4-fluorophenyl)-cyclohexylmethanone, a compound of interest in medicinal chemistry. By integrating predictive data with empirical observations from structurally analogous compounds, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecules.
The Structural Context: Unpacking (2-chloro-4-fluorophenyl)-cyclohexylmethanone
(2-chloro-4-fluorophenyl)-cyclohexylmethanone comprises three key structural motifs that dictate its ¹³C NMR spectrum: a dichlorinated and fluorinated phenyl ring, a carbonyl group, and a cyclohexyl moiety. The interplay of electronic effects from the halogen substituents and the conformational dynamics of the cyclohexyl ring results in a unique spectral fingerprint. Understanding the chemical shifts associated with each carbon atom is crucial for confirming the molecular structure and assessing its purity.
Predicting the ¹³C NMR Spectrum: A Data-Driven Approach
In the absence of a publicly available experimental spectrum for the title compound, we turn to predictive tools and comparative analysis. Several online databases and software packages can provide reliable estimations of ¹³C NMR chemical shifts.[1][2][3][4] For this guide, a predicted spectrum was generated to serve as a foundational dataset. This in silico approach, when combined with experimental data from related structures, allows for a robust and well-supported spectral assignment.
Comparative Analysis: Learning from Structural Analogs
To substantiate our predicted chemical shifts, we will draw comparisons with the experimentally determined ¹³C NMR data of three key structural analogs:
-
Cyclohexyl Phenyl Ketone: This compound provides a baseline for the chemical shifts of the cyclohexyl and carbonyl carbons, uninfluenced by aromatic substitution.
-
(2-Chlorophenyl)(cyclohexyl)methanone: This analog allows for the examination of the effect of a chloro substituent at the ortho position of the phenyl ring.
-
(4-Fluorophenyl)(cyclohexyl)methanone: This molecule helps in understanding the influence of a fluoro group at the para position.
The following table summarizes the predicted chemical shifts for (2-chloro-4-fluorophenyl)-cyclohexylmethanone and the experimental data for its structural analogs.
| Carbon Atom | Predicted Chemical Shift (ppm) for (2-chloro-4-fluorophenyl)-cyclohexylmethanone | Experimental Chemical Shift (ppm) for Cyclohexyl Phenyl Ketone[5] | Notes on Substituent Effects |
| C=O | ~202 | 204.0 | The carbonyl carbon is significantly deshielded. The electronic effects of the chloro and fluoro groups are expected to have a minor influence on its chemical shift compared to the unsubstituted analog. |
| Phenyl Ring | |||
| C1' (C-CO) | ~135 | 136.5 | The ipso-carbon attached to the carbonyl group. The ortho-chloro substituent will likely cause a slight upfield shift. |
| C2' (C-Cl) | ~132 | 128.4 (ortho) | The carbon bearing the chlorine atom is expected to be deshielded due to the inductive effect of chlorine. |
| C3' | ~128 | 128.7 (meta) | |
| C4' (C-F) | ~165 (d, ¹JCF ≈ 250 Hz) | 132.8 (para) | The carbon attached to the highly electronegative fluorine atom will show a significant downfield shift and a characteristic large one-bond coupling constant (¹JCF). |
| C5' | ~115 (d, ²JCF ≈ 21 Hz) | 128.7 (meta) | The carbon meta to the fluorine will exhibit a smaller two-bond coupling. |
| C6' | ~130 (d, ³JCF ≈ 9 Hz) | 128.4 (ortho) | The carbon ortho to the fluorine will show a three-bond coupling. |
| Cyclohexyl Ring | |||
| C1'' (CH-CO) | ~46 | 45.8 | The methine carbon directly attached to the carbonyl group. |
| C2''/C6'' | ~29 | 29.6 | The two equivalent methylene carbons adjacent to the methine carbon. |
| C3''/C5'' | ~26 | 26.1 | The two equivalent methylene carbons. |
| C4'' | ~26 | 26.0 | The methylene carbon at the para position relative to the carbonyl group. |
Note: The predicted values are estimations and may vary from experimental results. The coupling constants (J) for the fluorinated carbons are typical values and serve as a guide for spectral interpretation.
Causality Behind Experimental Choices: The "Why" of the Protocol
The acquisition of a high-quality ¹³C NMR spectrum is contingent on a well-designed experimental protocol. The choices made during sample preparation and instrument setup are critical for obtaining a spectrum with good signal-to-noise ratio and resolution.
Experimental Protocol
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of molecule due to its good solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.[6]
-
Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining a good ¹³C NMR spectrum within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.00 ppm. A small amount (1-2 drops of a 1% solution) should be added to the sample.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 100 or 125 MHz for ¹³C) will provide better signal dispersion and resolution, which is particularly important for resolving the closely spaced signals in the aromatic and cyclohexyl regions.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which have longer relaxation times.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the structure of (2-chloro-4-fluorophenyl)-cyclohexylmethanone with the predicted ¹³C NMR chemical shift regions for each carbon atom.
Caption: Predicted ¹³C NMR chemical shift regions for (2-chloro-4-fluorophenyl)-cyclohexylmethanone.
Logical Workflow for Spectral Assignment
The process of assigning the peaks in a ¹³C NMR spectrum to the corresponding carbon atoms in the molecule follows a logical workflow.
Caption: Workflow for the assignment of ¹³C NMR chemical shifts.
Conclusion: A Guide for Confident Characterization
This guide provides a detailed, data-supported framework for understanding and interpreting the ¹³C NMR spectrum of (2-chloro-4-fluorophenyl)-cyclohexylmethanone. By leveraging predictive methods and comparative analysis with structurally related compounds, researchers can confidently assign the chemical shifts of this molecule. The provided experimental protocol and logical workflow serve as practical tools for obtaining and interpreting high-quality ¹³C NMR data, ultimately contributing to the robust characterization of novel chemical entities in the drug development pipeline.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
-
NMR Prediction - ChemAxon. (n.d.). Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Reker, D., et al. (2021). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling, 61(10), 4878–4889. [Link]
-
Acree, W. E., & Chickos, J. S. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806. [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chart of the 13 C NMR spectra of a substance. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Oregon State University. (2020, December 28). 13C NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]
-
NIST. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy) - a -hydroxypropylacrylate]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
YouTube. (2021, February 2). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Establishing and Qualifying a Reference Standard for 2-Chloro-4-fluorophenyl cyclohexyl ketone
Introduction: The Keystone of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the analytical reference standard is the ultimate arbiter of accuracy. It serves as the benchmark against which all measurements of identity, purity, quality, and strength are made.[1] The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," a definition that underscores the rigorous scientific scrutiny required.[2] For a compound like 2-Chloro-4-fluorophenyl cyclohexyl ketone, likely a critical intermediate in the synthesis of an Active Pharmaceutical Ingredient (API), establishing a robust reference standard is not merely a procedural step but the very foundation of a reliable analytical framework.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and qualification of a 2-Chloro-4-fluorophenyl cyclohexyl ketone reference standard. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, offering field-proven insights to ensure the creation of a trustworthy and authoritative standard.
Section 1: The Genesis of a Reference Standard: From Candidate to Qualification
The journey begins with selecting a high-purity batch of the target compound, often requiring further purification beyond the standard manufacturing process to be deemed suitable.[3] The intended use dictates the level of characterization required; a standard used for definitive potency assays demands more rigorous qualification than one used for simple identification.[2]
Primary vs. Secondary Standards: A Comparison
| Feature | Primary Reference Standard | Secondary Reference Standard |
| Definition | A substance of the highest possible purity, established without reference to another standard. | A substance whose characteristics are established by comparison to a primary reference standard.[3] |
| Source | Typically sourced from pharmacopeias (e.g., USP, EP) or established in-house through extensive characterization.[1] | Often a batch of bulk material calibrated against the primary standard. |
| Characterization | Exhaustive: requires full structural elucidation (NMR, MS), absolute purity determination (mass balance, qNMR), and assessment of all impurities. | Less extensive: Characterization is sufficient to demonstrate traceability to the primary standard. |
| Typical Use | Critical assays, calibration of secondary standards, legal and regulatory submissions. | Routine quality control, in-process testing, and working standards.[3] |
For 2-Chloro-4-fluorophenyl cyclohexyl ketone, establishing an in-house primary standard is the first critical step, which will then be used to qualify more routinely used secondary or "working" standards.
The Qualification Workflow
The qualification process is a multi-disciplinary analytical endeavor designed to confirm the molecule's identity and assign a precise purity value. This workflow ensures that the standard is a self-validating system, where orthogonal methods provide a cohesive and trustworthy characterization.
Caption: Workflow for Reference Standard Qualification.
Section 2: A Comparative Guide to Analytical Characterization Techniques
The core of the qualification lies in employing a suite of orthogonal analytical techniques. For a molecule like 2-Chloro-4-fluorophenyl cyclohexyl ketone, with its aromatic, halogenated, and ketonic features, specific methods offer distinct advantages.
Chromatographic Purity: HPLC vs. GC
Chromatographic methods are indispensable for separating and quantifying organic process-related impurities and degradation products.[2][3]
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment due to its versatility with non-volatile and thermally labile compounds.[3]
-
Expert Insight (Causality): The presence of both a phenyl ring and fluorine atoms makes 2-Chloro-4-fluorophenyl cyclohexyl ketone an ideal candidate for analysis on a Pentafluorophenyl (PFP) stationary phase. While a standard C18 column separates based on hydrophobicity, a PFP phase introduces additional separation mechanisms like π–π interactions, dipole-dipole interactions, and shape selectivity, which can significantly enhance the resolution of halogenated aromatic compounds and their isomers.[4]
Gas Chromatography (GC) is a powerful alternative, particularly for analyzing volatile and semi-volatile compounds. It offers high resolution and sensitivity.[5]
-
Expert Insight (Causality): GC is the gold standard for analyzing residual solvents from the synthesis process, a critical component of the mass balance approach.[6] For the main analyte, its suitability depends on its thermal stability and volatility. Coupling GC with a Mass Spectrometer (GC-MS) provides an unparalleled tool for both separating and identifying unknown volatile impurities.[7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Excellent for non-volatile and thermally unstable compounds. Broadly applicable. | Best for volatile and thermally stable compounds.[5] |
| Analyte | 2-Chloro-4-fluorophenyl cyclohexyl ketone and non-volatile impurities. | Residual solvents, volatile starting materials, and potentially the main analyte if stable. |
| Typical Column | Reversed-Phase C18, Pentafluorophenyl (PFP) | Capillary column with a non-polar (e.g., 5% phenyl polysiloxane) or mid-polar stationary phase. |
| Detector | UV-Vis (Diode Array Detector), MS | Flame Ionization Detector (FID), Mass Spectrometer (MS).[6] |
| Sample Prep | Dissolution in a suitable mobile phase component (e.g., Acetonitrile). | Dissolution in a volatile solvent; Headspace for residual solvents. |
| Key Advantage | High versatility and applicability to a wide range of pharmaceutical compounds. | Superior resolution for volatile compounds; required for residual solvent analysis per ICH guidelines. |
Definitive Identification: Spectroscopic Methods
While chromatography suggests purity, spectroscopy confirms identity. For a reference standard, identity must be unequivocally proven.
-
Nuclear Magnetic Resonance (NMR): The most powerful tool for structural elucidation. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR is critically important for verifying the position and integrity of the fluorine atom on the phenyl ring.[8]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns. High-resolution MS (HRMS) can confirm the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the characteristic C=O stretch of the cyclohexyl ketone and vibrations associated with the chloro-fluoro-substituted aromatic ring.
Assigning Purity: The Mass Balance Approach
The purity of a primary reference standard is typically not determined by a single assay but is assigned through a mass balance calculation, which is a self-validating system that accounts for all possible impurities.[2]
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)
Caption: The Mass Balance Calculation for Purity Assignment.
Section 3: Validated Experimental Protocols
The following protocols are provided as robust starting points for the analysis of 2-Chloro-4-fluorophenyl cyclohexyl ketone. All methods must be fully validated according to ICH guidelines.
Protocol 3.1: HPLC-UV Method for Organic Impurity Profiling
-
Instrumentation: UPLC/HPLC system with a Diode Array Detector (DAD).
-
Column: Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD, 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard candidate and dissolve in 10 mL of Acetonitrile to make a 1.0 mg/mL solution.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Calculation: Determine the area percent of all impurity peaks relative to the total peak area.
Protocol 3.2: Headspace GC-FID for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the reference standard candidate into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp securely.
-
Quantitation: Analyze against a calibrated standard containing known concentrations of expected residual solvents (e.g., from synthesis).
Conclusion
Establishing a reference standard for 2-Chloro-4-fluorophenyl cyclohexyl ketone is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. It demands more than just running samples; it requires a deep understanding of the molecule's chemical properties to select and optimize orthogonal analytical techniques. By combining high-resolution chromatography (HPLC and GC) for impurity profiling with definitive spectroscopic identification (NMR, MS) and employing a comprehensive mass balance approach for purity assignment, a scientifically sound, trustworthy, and authoritative reference standard can be established. This guide provides the strategic framework and practical protocols necessary to achieve that goal, ensuring data integrity from the research bench to regulatory filing.
References
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
eGrove. (2022, May 4). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]
-
Open Access Journals. (2024, October 1). Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]
-
World Journal of Pharmaceutical Research. (2024, April 29). GAS CHROMATOGRAPHY (GC). [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
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- 8. article.sapub.org [article.sapub.org]
UV-Vis Absorption Maxima of Fluorinated Phenyl Ketones
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorinated phenyl ketones, particularly acetophenone derivatives, are critical building blocks in medicinal chemistry. The introduction of fluorine atoms modulates metabolic stability, lipophilicity, and electronic distribution without significantly altering steric bulk. However, characterizing these electronic changes requires precise UV-Vis spectroscopy.
This guide provides a technical comparison of the UV-Vis absorption maxima (
Theoretical Framework: The "Fluorine Effect" on Electronic Transitions
To interpret the spectra of fluorinated ketones, one must understand the competing electronic effects of the fluorine atom on the carbonyl chromophore.
Competing Electronic Effects
Fluorine is unique among halogens due to its dual nature:
-
Inductive Effect (
): Fluorine is the most electronegative element, strongly withdrawing electron density through the -framework. This stabilizes the ground state of non-bonding ( ) electrons on the carbonyl oxygen, increasing the energy gap for transitions (Hypsochromic/Blue Shift). -
Resonance Effect (
): Fluorine has lone pairs capable of donating electron density into the aromatic -system. While weaker than oxygen or nitrogen donation, this interaction raises the energy of the HOMO, decreasing the gap for transitions (Bathochromic/Red Shift).
Molecular Orbital Visualization
The following diagram illustrates how fluorine substitution alters the energy levels of the acetophenone system.
Figure 1: Comparative Molecular Orbital diagram showing the impact of Fluorine's inductive (-I) and resonance (+R) effects on electronic transitions.
Comparative Analysis: Spectral Data
The following table synthesizes experimental data for acetophenone and its fluorinated analogs in polar solvents (Ethanol/Methanol).
Table 1: UV-Vis Absorption Maxima Comparison
| Compound | Structure | Electronic Driver | |||
| Acetophenone | 242 nm | ~13,000 | 320 nm | Reference Standard | |
| 4-Fluoroacetophenone | 238 - 244 nm | ~11,500 | 315 nm | ||
| 2-Fluoroacetophenone | 230 - 235 nm | ~8,000 | < 310 nm | Steric hindrance twists carbonyl; loss of conjugation (Blue Shift). | |
| Pentafluoroacetophenone | 280 - 295 nm | ~5,000 | Masked | "Perfluoro Effect"; massive system perturbation. |
The Para-Substitution Anomaly (4-Fluoroacetophenone)
Unlike strong auxochromes (e.g.,
-
Observation: The
band remains nearly unchanged or shifts slightly (± 2-4 nm) compared to acetophenone. -
Implication: UV-Vis is not sufficient to distinguish 4-fluoroacetophenone from acetophenone solely by
position; molar absorptivity ( ) and fine structure must be analyzed.
The Ortho-Effect (2-Fluoroacetophenone)
Substitution at the ortho position introduces steric strain between the fluorine atom and the carbonyl oxygen (or methyl group).
-
Mechanism: To relieve strain, the carbonyl group rotates out of the plane of the benzene ring.
-
Result: This de-conjugation raises the energy of the
transition, causing a hypsochromic (blue) shift to ~230 nm and a hypochromic effect (reduction in intensity/ ).
The Perfluoro Effect (2,3,4,5,6-Pentafluoroacetophenone)
Complete fluorination of the aromatic ring fundamentally alters the molecular orbital landscape.
-
Observation: A broad, distinct absorption band appears significantly red-shifted in the 280–295 nm range.
-
Cause: The cumulative inductive effect lowers the energy of both HOMO and LUMO, but the interaction with the perfluorinated ring system stabilizes the
state significantly, reducing the transition energy gap. This unique signature makes perfluorinated ketones easily distinguishable from their hydrogenated counterparts.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible data when measuring these compounds, follow this self-validating protocol.
Reagents and Equipment
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Avoid Benzene or Toluene as they absorb in the UV region.
-
Blank: Pure solvent from the same batch used for solvation.
-
Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV < 300 nm and are unsuitable.
Step-by-Step Methodology
-
Baseline Correction: Warm up the UV-Vis spectrophotometer for 20 minutes. Run a baseline scan (200–400 nm) with pure solvent in both sample and reference paths.
-
Stock Solution Preparation:
-
Weigh ~10 mg of the ketone.
-
Dissolve in 100 mL of solvent to create a
stock.
-
-
Dilution Series (The Validation Step):
-
Prepare three dilutions:
, , and . -
Measure absorbance for all three.
-
Validation: Calculate
for each. If is constant (within 5%), the data is valid and free from aggregation or detector saturation.
-
-
Data Acquisition:
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium/Slow (to capture fine structure).
-
Workflow Visualization
Figure 2: Validated experimental workflow for determining molar absorptivity and absorption maxima.
References
-
NIST Chemistry WebBook . 2',3',4',5',6'-Pentafluoroacetophenone UV/Visible Spectrum. National Institute of Standards and Technology.[1] [Link]
-
NIST Chemistry WebBook . Acetophenone UV/Visible Spectrum. National Institute of Standards and Technology.[1] [Link]
-
PubChem . 4'-Fluoroacetophenone Compound Summary. National Center for Biotechnology Information. [Link]
-
SpectraBase . 4-Fluoroacetophenone Spectral Data. John Wiley & Sons.[2] [Link]
-
Master Organic Chemistry . UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
Sources
A Comparative Guide to Chromatographic Separation of Ketone Impurities in Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. Ketone impurities, often arising from starting materials, intermediates, or degradation products, can impact the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of the primary chromatographic techniques used for the separation and analysis of these impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you in your impurity profiling endeavors.
The Analytical Imperative: Why Ketone Impurity Profiling Matters
In pharmaceutical synthesis, even trace levels of impurities can have significant biological effects. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][3][4] Ketone impurities can be particularly challenging due to their diverse polarities and, in some cases, their reactivity. A robust and well-validated analytical method is therefore not just a quality control measure but a critical component of the drug development lifecycle.
At a Glance: A Comparative Overview of Key Chromatographic Techniques
The choice of chromatographic technique is fundamentally dictated by the physicochemical properties of the ketone impurities and the active pharmaceutical ingredient (API).[5][6][7][8] Key considerations include volatility, thermal stability, polarity, and the required sensitivity of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[5] | Separation based on the volatility and interaction of the analyte in a gaseous state with a stationary phase.[5] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[9] |
| Analyte Suitability | Non-volatile and thermally unstable compounds.[5][7][10] | Volatile and thermally stable compounds.[5][7][10] | Broad range, including chiral and thermally labile compounds.[9] |
| Typical Ketone Impurities | Larger, less volatile ketones, polar ketones, and those that can be derivatized for UV or MS detection. | Smaller, volatile ketones (e.g., acetone, methyl ethyl ketone), residual solvents. | Chiral ketones, and a wide range of polar and non-polar ketones. |
| Key Advantages | Wide applicability, robust and well-understood, numerous stationary phases available.[8] | High separation efficiency, fast analysis for volatile compounds, sensitive detectors (FID).[8][10] | Fast separations, reduced organic solvent consumption ("green" chemistry), orthogonal selectivity to HPLC.[9] |
| Key Limitations | Higher solvent consumption, longer run times for complex separations compared to GC and SFC.[10] | Limited to thermally stable and volatile compounds, may require derivatization.[5][10] | Higher initial instrument cost, less suitable for highly polar compounds without modifiers. |
Deep Dive: Technique-Specific Considerations and Method Development
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the most widely used technique for impurity profiling in the pharmaceutical industry due to its versatility in handling a wide range of compounds.[11]
Successful HPLC method development hinges on a systematic approach to optimizing separation parameters.[12]
-
Column Selection: The Heart of the Separation: The choice of stationary phase is the most critical factor in achieving selectivity.[13] For most ketone impurities, a reversed-phase C18 column is the starting point due to its hydrophobicity and wide applicability.[14] However, for more polar ketones or to achieve different selectivity for closely eluting peaks, other stationary phases should be considered:
-
C8: Less retentive than C18, useful for highly hydrophobic compounds.
-
Phenyl: Offers alternative selectivity through π-π interactions, beneficial for aromatic ketones.[14]
-
Polar-Embedded Phases: Provide enhanced retention for polar compounds and are compatible with highly aqueous mobile phases.
-
-
Mobile Phase pH: A Powerful Tool for Selectivity: For ionizable ketone impurities or when the API itself is ionizable, mobile phase pH is a critical parameter to manipulate retention and peak shape.[3][5][15] A general rule is to work at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[5]
-
Detector Selection: The choice of detector depends on the chromophoric properties of the ketone impurities.
-
UV/Vis (especially Photo Diode Array - PDA): The most common detector, suitable for ketones with a UV chromophore. A PDA detector provides spectral information, which is invaluable for peak purity assessment.[6][16]
-
Mass Spectrometry (MS): Provides mass information for peak identification and can be used for non-chromophoric compounds.[6]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that are useful for non-volatile compounds without a UV chromophore.
-
This protocol outlines a general approach for the separation of ketone impurities in a non-polar pharmaceutical intermediate.
-
Sample Preparation: Dissolve the sample in a suitable diluent, typically a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.
-
Chromatographic System: An HPLC or UHPLC system with a PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A (e.g., 60%) and linearly increase the percentage of Mobile Phase B over a set time (e.g., to 90% over 15 minutes).
-
Hold at high organic content for a few minutes to elute any strongly retained compounds.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at a wavelength appropriate for the API and its impurities (e.g., 254 nm).
-
Injection Volume: 10 µL.
Gas Chromatography (GC): The Specialist for Volatile Impurities
GC is the ideal technique for the analysis of volatile and semi-volatile ketone impurities that are thermally stable.[5][7] It is commonly used for residual solvent analysis, which can include ketones like acetone.
-
Column Selection: The choice of the stationary phase is paramount and is based on the principle of "like dissolves like".[17]
-
Non-polar columns (e.g., polydimethylsiloxane): Suitable for the analysis of non-polar analytes. Separation is primarily based on boiling point.[18]
-
Polar columns (e.g., polyethylene glycol - WAX): Best for separating polar compounds like ketones, where interactions such as hydrogen bonding play a significant role.[18][19] Column dimensions (length, internal diameter, and film thickness) also impact resolution and analysis time. Longer columns provide better resolution but increase run time.[18]
-
-
Temperature Programming: A temperature gradient is typically used to elute a wide range of compounds with different boiling points in a reasonable time. The initial temperature, ramp rate, and final temperature are optimized to achieve the best separation.
-
Detector Selection:
This protocol provides a general method for the analysis of residual ketone solvents in a drug substance.
-
Sample Preparation: Dissolve the drug substance in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) to a known concentration.
-
Chromatographic System: A GC system with a headspace autosampler and an FID or MS detector.
-
Column: A polar capillary column (e.g., WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp at 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 15 minutes.
-
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a powerful technique that bridges the gap between normal-phase HPLC and GC.[9] It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[23]
-
Speed: SFC separations are typically 3 to 10 times faster than HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[19][23]
-
Reduced Solvent Consumption: The use of CO2 as the main mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[23][24]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, which can be advantageous for separating challenging impurities.
SFC is particularly well-suited for the separation of chiral compounds.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, ethanol).
-
Chromatographic System: An SFC system with a UV or MS detector.
-
Column: A chiral stationary phase (CSP) column.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.
-
Elution Mode: Typically isocratic, but a gradient of the modifier can be used.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 35-45 °C.
-
Detection: UV detection at an appropriate wavelength.
Performance Data: A Comparative Case Study
While a single study directly comparing HPLC, GC, and SFC for the same ketone impurities is rare, we can compile representative data from different sources to illustrate their performance characteristics.
Scenario: Analysis of a low-level ketone impurity in a drug substance.
| Parameter | HPLC | GC | SFC |
| Analyte | Non-volatile, polar ketone impurity | Volatile ketone impurity (e.g., 2-butanone) | Chiral ketone impurity |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | WAX (30 m x 0.25 mm, 0.25 µm) | Chiral (4.6 x 250 mm, 5 µm) |
| Analysis Time | 15-25 minutes | 10-15 minutes | 5-10 minutes |
| Resolution (Rs) of critical pair | > 2.0[25] | > 1.5 | > 1.5 |
| Limit of Quantitation (LOQ) | ~0.05% (relative to API)[12] | < 5 ppm (for residual solvents) | ~0.05% (relative to API) |
| Solvent Consumption per run | ~20-30 mL | Minimal (carrier gas) | ~5-10 mL (co-solvent) |
The Role of Derivatization
For ketones that lack a strong UV chromophore or are not volatile enough for GC, chemical derivatization can significantly enhance their detectability.[2]
-
For HPLC: Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) introduces a strong chromophore, allowing for sensitive UV detection.[17]
-
For GC: Silylation is a common technique to increase the volatility and thermal stability of polar ketones.[2]
The choice of derivatization reagent should be carefully considered to ensure a complete and reproducible reaction that does not introduce additional impurities.[2]
Conclusion: Selecting the Optimal Technique
The selection of the most appropriate chromatographic technique for the separation of ketone impurities is a multifactorial decision.
-
HPLC remains the go-to method for a wide range of non-volatile ketone impurities due to its versatility and robustness.
-
GC is unparalleled for the analysis of volatile and thermally stable ketones, particularly in the context of residual solvent analysis.
-
SFC offers a compelling alternative, especially when speed, reduced solvent consumption, and chiral separations are critical.
A thorough understanding of the physicochemical properties of the ketone impurities, coupled with a systematic approach to method development, will enable the selection and optimization of a chromatographic method that is fit for purpose and ensures the quality and safety of the final pharmaceutical product.
References
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from [Link]
-
ICH Q3A (R2) Impurities in New Drug Substances. (2006, October 25). Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). Retrieved from [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). Retrieved from [Link]
-
ICH GUIDELINES FOR IMPURITY PROFILE - Academia.edu. (n.d.). Retrieved from [Link]
-
A CASE STUDY IN WEAK PARTITIONING CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE - ResearchGate. (n.d.). Retrieved from [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2025, August 22). Retrieved from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from [Link]
-
Types of Detectors Used in GC Systems - Phenomenex. (2025, April 1). Retrieved from [Link]
-
How Do Different Detectors Work in a Gas Chromatograph? - Persee - pgeneral.com. (2025, December 4). Retrieved from [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Retrieved from [Link]
-
Comparison of sfc, gc and hplc | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved from [Link]
-
(PDF) A review on different types of detectors used in chromatography techniques. (2025, August 6). Retrieved from [Link]
-
Types of detectors used in gas chromatography and HPLC - LC Services. (2024, August 13). Retrieved from [Link]
-
Choosing Your LC Stationary Phase - Restek Resource Hub. (2019, June 17). Retrieved from [Link]
-
Types of stationary phases in gas chromatography - Phenomenex. (2025, August 8). Retrieved from [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Retrieved from [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - alwsci. (2024, July 4). Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Retrieved from [Link]
-
Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications | LCGC International. (2026, February 14). Retrieved from [Link]
-
Comparing the Separation Speed of Contemporary LC, SFC, and GC | LCGC International. (2022, April 15). Retrieved from [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). Retrieved from [Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2020, November 15). Retrieved from [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Retrieved from [Link]
-
The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System - MDPI. (2025, August 11). Retrieved from [Link]
-
Separation of Four Impurities and Degradants By HPLC: A Case of Bicalutamide - DergiPark. (2021, July 10). Retrieved from [Link]
-
High-performance Liquid Chromatographic Separation and Identification of Epimeric 17-ketone Impurities in Commercial Sample of Dexamethasone Sodium Phosphate - PubMed. (n.d.). Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC) - University of Southampton. (2012, August 16). Retrieved from [Link]
-
Supercritical Fluid Chromatography and its Advantages - Longdom Publishing. (2023, July 26). Retrieved from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved from [Link]
-
QUANTITATIVE PERFORMANCES OF UHPSFC AND UHPLC : A COMPARATIVE STUDY - ORBi. (n.d.). Retrieved from [Link]
-
Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of the quantitative performances of supercritical fluid chromatography: from method development to validation - PubMed. (2014, August 1). Retrieved from [Link]
-
A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. (2025, September 20). Retrieved from [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. (2017, May 19). Retrieved from [Link]
-
Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications | LCGC International. (n.d.). Retrieved from [Link]
-
Types of HPLC Detectors - Phenomenex. (2025, April 1). Retrieved from [Link]
-
Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.). Retrieved from [Link]
-
HPLC Detectors - Qualitest FZE. (n.d.). Retrieved from [Link]
-
HPLC Detectors | Torontech. (n.d.). Retrieved from [Link]
-
Ultra-high-performance supercritical fluid chromatography with quadrupole-time-of-flight mass spectrometry (UHPSFC/QTOF-MS) for analysis of lignin-derived monomeric compounds in processed lignin samples - PMC. (n.d.). Retrieved from [Link]
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Structural Validation of 2-Chloro-4-fluorophenyl Cyclohexyl Ketone: Distinguishing Regioisomers in API Synthesis
Strategic Overview: The Regioselectivity Challenge
In the synthesis of pharmaceutical intermediates, particularly for NMDA receptor modulators (e.g., ketamine derivatives) or novel aryl-cyclohexyl scaffolds, the integrity of the substitution pattern on the phenyl ring is critical.
The target molecule, 2-Chloro-4-fluorophenyl cyclohexyl ketone (Target) , is typically synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride. This reaction, while efficient, presents a significant regioselectivity challenge.
The directing effects of the halogen substituents on the starting material (1-chloro-3-fluorobenzene) create two competing activation sites:
-
Para to Fluorine (Position 4): Yields the Target (2-Chloro-4-fluorophenyl ketone).
-
Para to Chlorine (Position 6): Yields the Impurity (2-Fluoro-4-chlorophenyl ketone).
Because Fluorine is a stronger resonance donor than Chlorine, the Target is generally the major product. However, the Impurity often forms in quantities sufficient (5–15%) to compromise biological assays if not rigorously identified and removed. This guide provides a self-validating analytical framework to distinguish these isomers.
Isomer Landscape & Theoretical Basis
Before experimental validation, we must map the structural differences that drive our analytical strategy.
| Feature | Target: 2-Chloro-4-fluoro | Impurity: 2-Fluoro-4-chloro |
| Structure | Carbonyl at C1, Cl at C2, F at C4 | Carbonyl at C1, F at C2, Cl at C4 |
| F-Position relative to C=O | Meta | Ortho |
| Proton H5 Environment | Ortho to Fluorine | Ortho to Chlorine |
| Predicted | -105 to -115 ppm (Typical Ar-F) | -110 to -125 ppm (Shifted by Carbonyl proximity) |
| Key Coupling ( | Two protons (H3, H5) show large | One proton (H3) shows large |
Visualization: Synthesis & Isomer Pathways
Figure 1: Reaction pathways showing the origin of the regioisomeric impurity.
Analytical Deep Dive: The Validation Protocol
This protocol relies on Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by HPLC for quantification. Mass Spectrometry (MS) is less effective here as both isomers share the exact same mass (MW 254.7) and very similar fragmentation patterns.
Methodology 1: H NMR Coupling Analysis (The "Counting" Method)
This is the most robust method for differentiation. We utilize the large spin-spin coupling constant of Hydrogen-Fluorine (
The Logic:
-
Target (2-Cl, 4-F): The Fluorine at C4 has two ortho protons (H3 and H5). Both will exhibit large splitting.
-
Impurity (2-F, 4-Cl): The Fluorine at C2 has only one ortho proton (H3). H5 is meta to the fluorine and ortho to chlorine.
Experimental Protocol:
-
Dissolve 10 mg of sample in 0.6 mL
. -
Acquire
H NMR (minimum 400 MHz) with sufficient scans (ns=16) to resolve hyperfine splitting. -
Focus on the aromatic region (6.8 – 7.8 ppm).
Data Comparison Table:
| Proton Position | Target (2-Cl, 4-F) Pattern | Impurity (2-F, 4-Cl) Pattern | Diagnostic Value |
| H3 (Between Halogens) | dd, | dd, | Low (Similar in both) |
| H5 (Para to C=O) | td or ddd, Large | dd, Small | HIGH (Primary Differentiator) |
| H6 (Ortho to C=O) | dd, Small | dd, Small | Medium |
Methodology 2: F NMR (The "Shift" Method)
Fluorine chemical shifts are highly sensitive to the electronic environment.
-
Target: F is meta to the electron-withdrawing Carbonyl group.
-
Impurity: F is ortho to the Carbonyl group. The proximity of the carbonyl oxygen's lone pairs and the anisotropy of the C=O bond causes a distinct downfield shift (deshielding) or specific solvent-dependent shifts for the ortho isomer.
Protocol:
-
Run
F NMR (decoupled).[1] -
Target Signal: Expected range
-108 to -112 ppm. -
Impurity Signal: Expected range
-115 to -120 ppm (Distinct separation).
Step-by-Step Validation Workflow
To ensure "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow. Do not rely on a single data point.
Workflow Diagram
Figure 2: Decision tree for confirming structural identity.
Detailed Protocol Steps
-
Chromatographic Isolation:
-
System: Agilent 1200 or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).
-
Note: The Impurity (2-F, 4-Cl) is slightly more polar than the Target due to the ortho alignment of the dipoles (C=O and C-F). It typically elutes earlier than the Target.
-
-
Spectroscopic Confirmation:
-
Isolate the major peak.
-
Perform the H5 Proton Test :
-
Locate the signal for H5 (usually a triplet of doublets or broad doublet around 6.9-7.1 ppm).
-
Measure the coupling constants (
).[2] -
Pass Criteria: If
Hz (coupling to F) AND Hz (meta coupling to H3), the structure is the Target . -
Fail Criteria: If
Hz (coupling to H6) but missing the large F-coupling, it is the Impurity .
-
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling constants and substituent effects).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Sigma-Aldrich. (2023). Friedel-Crafts Acylation Mechanism and Limitations. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Chloro-4-fluorobenzophenone derivatives. Link
-
Reich, H. J. (2023).[3] WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. Link
Sources
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-fluorophenyl cyclohexyl ketone: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-4-fluorophenyl cyclohexyl ketone. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure the safety of yourself, your colleagues, and the environment.
Core Principles of Disposal
The foundation of safe disposal rests on several key principles:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments to use only the necessary amount of material is paramount.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][3] This is crucial because common disposal methods for non-halogenated organic solvents, such as fuel blending, can produce highly toxic byproducts like dioxins and furans when halogenated compounds are present.[2]
-
Containerization: Use designated, properly labeled, and chemically compatible waste containers.[4][5]
-
Personal Protective Equipment (PPE): Always handle chemical waste with the same level of caution as the pure substance, wearing appropriate PPE.[6]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[7][8]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for the disposal of 2-Chloro-4-fluorophenyl cyclohexyl ketone.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, ensure you are wearing the appropriate PPE. Given the nature of halogenated ketones, which can be irritants and are absorbed through the skin, a comprehensive set of PPE is required.[9]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[10] |
| Skin Protection | Gloves | Use chemical-resistant gloves. Given that ketones can degrade some common glove materials, consider double-gloving or using gloves made of butyl rubber or laminate film.[6] Inspect gloves for any signs of degradation or perforation before and during use. |
| Lab Coat | A flame-retardant lab coat or chemical-resistant apron should be worn to protect against splashes. | |
| Respiratory Protection | Respirator | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste disposal.
-
Designated Waste Container: Collect all waste containing 2-Chloro-4-fluorophenyl cyclohexyl ketone in a container specifically designated for "Halogenated Organic Waste."[3]
-
Compatibility: The container must be made of a material compatible with the chemical, such as glass or a suitable polymer.[2] Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-4-fluorophenyl cyclohexyl ketone," and the approximate concentration and volume of the waste.[4] Also, include the date when the waste was first added to the container.
In-Lab Storage of Waste
Proper temporary storage of the waste container within the laboratory is crucial to maintain a safe working environment.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[4] The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of flammable or toxic vapors. A chemical fume hood is an ideal location for storing liquid waste containers.[12]
-
Ignition Sources: Keep the waste container away from sources of ignition such as open flames, hot surfaces, and electrical sparks.[11][13]
Disposal of Contaminated Materials
Any materials that come into contact with 2-Chloro-4-fluorophenyl cyclohexyl ketone are also considered hazardous waste.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: The original container of 2-Chloro-4-fluorophenyl cyclohexyl ketone must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[14] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label and placing it in a designated container for empty chemical bottles.[4]
Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form, either online or in hard copy.[4]
-
Transportation: Do not transport hazardous waste outside of the laboratory unless you are specifically trained and authorized to do so.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2-Chloro-4-fluorophenyl cyclohexyl ketone.
Sources
- 1. From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source | Research | Chemistry World [chemistryworld.com]
- 2. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
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- 4. nswai.org [nswai.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 10. chemscene.com [chemscene.com]
- 11. louisville.edu [louisville.edu]
- 12. mn.uio.no [mn.uio.no]
- 13. domochemicals.com [domochemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Chloro-4-fluorophenyl cyclohexyl ketone
Comprehensive Safety and Operational Guide for Handling 2-Chloro-4-fluorophenyl cyclohexyl ketone
As a Senior Application Scientist, I recognize that handling specialized halogenated aromatics like 2-Chloro-4-fluorophenyl cyclohexyl ketone requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal framework to ensure absolute safety, scientific integrity, and regulatory compliance.
Executive Summary & Mechanistic Hazard Profile
2-Chloro-4-fluorophenyl cyclohexyl ketone is a di-halogenated aromatic ketone. The presence of both chlorine and fluorine atoms on the phenyl ring significantly alters its physico-chemical risk profile compared to non-halogenated analogs:
-
Dermal Penetration & Sensitization: The halogens increase the molecule's lipophilicity, facilitating rapid absorption through the stratum corneum. Once absorbed, the electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon, potentially leading to skin sensitization via covalent binding with nucleophilic residues (e.g., thiols) on skin proteins.
-
Inhalation Risks: Aerosolization during powder transfer or volatilization when dissolved in low-boiling halogenated solvents can cause severe respiratory tract irritation.
-
Thermal Decomposition: If exposed to extreme heat or open flames, halogenated organic compounds decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF) ()[1].
Risk Assessment & Physico-Chemical Properties
Summarizing the quantitative and qualitative data is the first step in building a safe operational environment.
| Property | Value / Description |
| Chemical Name | 2-Chloro-4-fluorophenyl cyclohexyl ketone |
| CAS Number | 898769-33-0 |
| Molecular Formula | C13H14ClFO |
| Molecular Weight | 240.70 g/mol [2] |
| Physical State | Solid / Crystalline Powder |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Environmental Toxicity |
| Incompatibilities | Strong oxidizing agents, strong bases, active metals |
Personal Protective Equipment (PPE) Matrix
Safety protocols must be grounded in causality. The following PPE is required, backed by the mechanistic rationale for its selection.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-glove: Nitrile (inner) + Viton/Butyl (outer) | Halogenated compounds and their solvent vehicles rapidly permeate standard latex and thin nitrile, acting as carriers that deliver the solute directly to the skin barrier ()[3]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against capillary action from liquid splashes and prevents vapor accumulation around the ocular mucosa. Safety glasses are insufficient. |
| Body Protection | Flame-resistant, fully buttoned lab coat | Prevents dermal contact; flame resistance is critical as halogenated decomposition produces toxic HCl/HF gases upon combustion ()[1]. |
| Respiratory | Certified Chemical Fume Hood (>100 fpm) | Prevents inhalation of aerosolized powders or volatilized solvent vapors during manipulation ()[4]. |
Operational Workflow: Safe Handling & Experimental Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.
Step 1: Environmental Verification (Self-Validation Checkpoint)
-
Action: Conduct all operations inside a certified chemical fume hood.
-
Validation: Before opening the reagent bottle, visually confirm the fume hood monitor reads a face velocity of >100 feet per minute (fpm) and the sash is secured at or below the 18-inch safety mark ()[3].
Step 2: Static Mitigation and Weighing
-
Action: Use a static-eliminator (ionizing blower) and grounded anti-static weigh boats.
-
Rationale: Halogenated aromatic powders can accumulate static charge. Discharging this static via a metal spatula can cause sudden aerosolization, leading to acute inhalation exposure.
Step 3: Solvent Integration
-
Action: When preparing a stock solution, slowly add the ketone powder to the pre-measured solvent (e.g., in a volumetric flask), rather than adding solvent to the dry powder.
-
Rationale: Adding solid to liquid prevents the "clumping" effect, ensuring steady dissolution and preventing localized heat generation or micro-splashing.
Step 4: Decontamination and Workspace Reset
-
Action: Wipe down the analytical balance and spatulas with a compatible, non-halogenated solvent (such as isopropanol), followed by a damp paper towel.
-
Validation: Dispose of all contaminated wipes immediately into a solid hazardous waste container, never in the general municipal trash.
Emergency Response & Spill Mitigation
In the event of a spill, immediate and logical action is required to prevent vapor accumulation and cross-contamination.
Caption: Logical workflow for assessing and mitigating halogenated ketone spills in the laboratory.
-
Small Spills (<50g): Don appropriate Viton/Nitrile double gloves. Absorb any liquid vehicles with inert materials (e.g., vermiculite or specialized spill pads). Crucial: Do not use combustible materials like standard paper towels for highly concentrated halogenated compounds, as they can complicate disposal and pose a fire hazard ().
-
Large Spills: Evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS) immediately ()[5].
Halogenated Waste Disposal Plan
Improper disposal of halogenated organics poses severe environmental risks. Because halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans, disposal costs are significantly higher than non-halogenated streams ()[4].
-
Rule 1: Strict Segregation. Never co-mingle 2-Chloro-4-fluorophenyl cyclohexyl ketone waste with non-halogenated waste streams. Introducing even a trace amount of halogenated material reclassifies the entire container as halogenated waste ()[4].
-
Rule 2: Container Compatibility. Collect waste in vapor-tight polyethylene (HDPE) containers. Mechanistic Rationale: Never use metal safety cans. Halogenated compounds can slowly dissociate to produce trace acids (HCl/HF) which rapidly corrode metal, leading to catastrophic structural failure and leaks ()[6].
-
Rule 3: Satellite Accumulation Area (SAA) Protocols. Store the waste container in a designated SAA with secondary containment. The container must remain tightly closed at all times unless actively receiving waste ()[5].
-
Rule 4: Immediate Labeling. Affix an institutional Hazardous Waste Tag the moment the first drop of waste is added. Explicitly list "2-Chloro-4-fluorophenyl cyclohexyl ketone" along with its solvent vehicle; do not use chemical abbreviations or structural formulas ()[4].
References
-
Washington State University Environmental Health & Safety. "Halogenated Solvents." [Link]
-
Temple University Campus Operations (EHRS). "Halogenated Solvents in Laboratories." [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 2-Chloro-4-fluorophenyl cyclohexyl ketone - CAS:898769-33-0 - 阿镁生物 [amaybio.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
